N-(3-nitrophenyl)-3-oxobutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-nitrophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)5-10(14)11-8-3-2-4-9(6-8)12(15)16/h2-4,6H,5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAQKCOLRNMYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304480 | |
| Record name | N-(3-nitrophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25233-49-2 | |
| Record name | 25233-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-nitrophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of N-(3-nitrophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-nitrophenyl)-3-oxobutanamide is an organic compound that serves as a key intermediate in various synthetic pathways. Its chemical structure, featuring a nitrophenyl group attached to a 3-oxobutanamide moiety, makes it a subject of interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the known physicochemical properties of N-(3-nitrophenyl)-3-oxobutanamide, along with relevant experimental protocols and logical workflows. Due to the limited availability of experimental data for this specific isomer, information from closely related analogs is included for comparative purposes and to guide experimental design.
Physicochemical Properties
The physicochemical properties of N-(3-nitrophenyl)-3-oxobutanamide are summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O₄ | [1] |
| Molecular Weight | 222.20 g/mol | Calculated |
| Appearance | Yellow to orange-yellow crystal | [1] |
| Melting Point | 182-186 °C | [1] |
| Boiling Point | No experimental data available | N/A |
| Solubility | Almost insoluble in water; slightly soluble in ethanol and acetone | [1] |
| pKa (Predicted) | 10.75 ± 0.46 | [1] |
| logP | No experimental data available | N/A |
Synthesis
A general synthetic route for N-(3-nitrophenyl)-3-oxobutanamide involves a two-step process.[1] This begins with the reaction of 3-nitroaniline with acetylacetone, followed by a reaction with ammonia.[1]
Figure 1: General Synthesis Workflow.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of N-(3-nitrophenyl)-3-oxobutanamide are not widely published. The following protocols are generalized methods for the synthesis and analysis of N-aryl-3-oxobutanamides and can be adapted for the target compound.
Synthesis of N-aryl-3-oxobutanamides (General Procedure)
This procedure is a general representation and would require optimization for the specific synthesis of N-(3-nitrophenyl)-3-oxobutanamide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (e.g., 3-nitroaniline) in a suitable solvent such as toluene or xylene.
-
Addition of Reagent: Add an equimolar amount of a β-ketoester, such as ethyl acetoacetate, to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-aryl-3-oxobutanamide.
Characterization Methods
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure. For a related compound, N-(3-methylphenyl)-3-oxobutanamide, the ¹H NMR spectrum shows characteristic peaks for the aromatic protons, the amide proton, the methylene protons of the butanamide chain, and the methyl protons. Similar patterns would be expected for the 3-nitro analog, with shifts influenced by the electron-withdrawing nitro group.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. Expected characteristic absorption bands would include N-H stretching, C=O stretching (for both the ketone and amide), and the aromatic C-N and N-O stretching from the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of 222.20.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development for this class of compounds.
Figure 2: General Characterization Workflow.
Biological Activity
There is a lack of specific studies on the biological activity of N-(3-nitrophenyl)-3-oxobutanamide. However, the presence of the nitroaromatic moiety suggests potential for various biological effects, as nitro compounds are known to exhibit a wide range of activities. Research on related structures, such as (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, has indicated potential antibacterial activity. Further investigation is required to determine the specific biological profile of N-(3-nitrophenyl)-3-oxobutanamide.
Safety Information
N-(3-nitrophenyl)-3-oxobutanamide is an organic compound and should be handled with appropriate safety precautions in a laboratory setting. It is described as being irritating, and contact with the skin and eyes should be avoided.[1] Inhalation of its dust should also be prevented.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[1]
Conclusion
N-(3-nitrophenyl)-3-oxobutanamide is a chemical intermediate with defined, albeit limited, physicochemical data in the public domain. This guide has summarized the available information and provided general experimental frameworks for its synthesis and characterization based on related compounds. Further experimental work is necessary to fully elucidate its properties and explore its potential applications in drug development and other scientific fields.
References
N-(3-nitrophenyl)-3-oxobutanamide spectroscopic data analysis (NMR, IR, Mass)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for N-(3-nitrophenyl)-3-oxobutanamide, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally derived public data for this specific isomer, this document presents a detailed overview based on high-quality predicted spectroscopic data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a foundational understanding of the compound's structural characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for N-(3-nitrophenyl)-3-oxobutanamide. These values have been generated using advanced computational models and are intended to provide a close approximation of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.4 | Singlet | 1H | -NH- (Amide) |
| ~8.5 | Singlet | 1H | Ar-H (H-2) |
| ~7.9 | Doublet | 1H | Ar-H (H-4) |
| ~7.7 | Doublet | 1H | Ar-H (H-6) |
| ~7.5 | Triplet | 1H | Ar-H (H-5) |
| ~3.6 | Singlet | 2H | -CH₂- |
| ~2.3 | Singlet | 3H | -CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~205 | C=O (Ketone) |
| ~168 | C=O (Amide) |
| ~148 | Ar-C (C-3, C-NO₂) |
| ~139 | Ar-C (C-1) |
| ~130 | Ar-CH (C-5) |
| ~125 | Ar-CH (C-6) |
| ~119 | Ar-CH (C-4) |
| ~115 | Ar-CH (C-2) |
| ~50 | -CH₂- |
| ~30 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Weak | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ketone) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1580, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1530 | Strong | N-O Asymmetric Stretch (NO₂) |
| ~1350 | Strong | N-O Symmetric Stretch (NO₂) |
Mass Spectrometry (MS) (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 222 | 100 | [M]⁺ (Molecular Ion) |
| 180 | 40 | [M - CH₂=C=O]⁺ |
| 164 | 30 | [M - C₃H₆O]⁺ |
| 138 | 60 | [NO₂-C₆H₄-NH]⁺ |
| 122 | 20 | [C₆H₄-NH-C=O]⁺ |
| 92 | 50 | [C₆H₄-NH]⁺ |
| 43 | 90 | [CH₃-C=O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for a solid organic compound like N-(3-nitrophenyl)-3-oxobutanamide and can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of N-(3-nitrophenyl)-3-oxobutanamide in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid N-(3-nitrophenyl)-3-oxobutanamide sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a ratio of the sample spectrum to the background spectrum in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion probe (DIP) or dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) can be used.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like ESI can be used to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like N-(3-nitrophenyl)-3-oxobutanamide.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational spectroscopic profile of N-(3-nitrophenyl)-3-oxobutanamide. While the data presented is based on computational predictions, it offers valuable insights for the identification and characterization of this compound. It is recommended that this predicted data be confirmed with experimental results as they become available.
An In-depth Technical Guide to the Solubility and Stability of N-(3-nitrophenyl)-3-oxobutanamide in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the known solubility and stability characteristics of N-(3-nitrophenyl)-3-oxobutanamide. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative descriptions, data from structurally related compounds, and detailed experimental protocols for determining these properties.
Introduction
N-(3-nitrophenyl)-3-oxobutanamide, with the molecular formula C10H10N2O4, is an organic compound that serves as a valuable intermediate in various synthetic processes, including the manufacturing of dyes, pigments, and potentially pharmaceutical agents.[1] A thorough understanding of its solubility and stability in common laboratory solvents is crucial for its handling, storage, reaction optimization, and formulation development. This guide aims to consolidate the available information and provide standardized methodologies for its characterization.
Physicochemical Properties
A summary of the basic physicochemical properties of N-(3-nitrophenyl)-3-oxobutanamide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C10H10N2O4 | [1] |
| Molar Mass | 222.2 g/mol | [1] |
| Appearance | Yellow to orange-yellow crystal | [1] |
| Melting Point | 120-121 °C | [1] |
| pKa (Predicted) | 10.75 ± 0.46 | [1] |
Solubility Profile
3.1. Qualitative Solubility
N-(3-nitrophenyl)-3-oxobutanamide is reported to be almost insoluble in water and slightly soluble in common organic solvents such as ethanol and acetone.[1] The presence of a polar nitro group and amide functionality, combined with a non-polar phenyl ring and alkyl chain, suggests a solubility profile favoring polar aprotic and protic organic solvents over water and non-polar hydrocarbon solvents.
Table 2: Qualitative Solubility of N-(3-nitrophenyl)-3-oxobutanamide
| Solvent | Qualitative Solubility | Reference |
| Water | Almost Insoluble | [1] |
| Ethanol | Slightly Soluble | [1] |
| Acetone | Slightly Soluble | [1] |
3.2. Solubility in Common Laboratory Solvents (Predicted Trends)
Based on the principle of "like dissolves like," a predicted trend of solubility in common lab solvents can be inferred. The solubility is expected to increase with the polarity of the organic solvent. For a more quantitative estimation, solubility data of a structurally related compound, 3-nitrobenzaldehyde, is presented in Table 3. While not a direct substitute, it can offer guidance for solvent selection in experimental designs.
Table 3: Mole Fraction Solubility of 3-Nitrobenzaldehyde at 298.15 K (as a proxy)
| Solvent | Mole Fraction (x10^3) |
| N,N-Dimethylformamide (DMF) | 589.2 |
| Acetone | 501.7 |
| Acetonitrile | 435.9 |
| Ethyl Acetate | 389.5 |
| Toluene | 224.1 |
| Methanol | 178.3 |
| Ethanol | 115.6 |
| n-Propanol | 92.4 |
| n-Butanol | 78.9 |
| Isopropanol | 73.2 |
| Cyclohexane | 5.8 |
Note: Data extracted from studies on 3-nitrobenzaldehyde and should be used as a relative guide only.[2][3]
Stability Profile
The chemical stability of N-(3-nitrophenyl)-3-oxobutanamide is a critical factor for its storage and handling. The molecule possesses functional groups that are susceptible to degradation under certain conditions.
4.1. General Stability Considerations
It is advised to prevent prolonged contact with air to avoid oxidative decomposition.[1] For the structurally similar isomer, N-(4-nitrophenyl)-3-oxobutanamide, storage in a well-ventilated, low-temperature, and dry environment is recommended to prevent degradation.[4] These precautions suggest that N-(3-nitrophenyl)-3-oxobutanamide may be sensitive to heat, moisture, and oxidation.
4.2. Potential Degradation Pathways
While specific degradation pathways for N-(3-nitrophenyl)-3-oxobutanamide have not been detailed in the literature, potential degradation routes can be hypothesized based on its chemical structure:
-
Hydrolysis: The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions, yielding 3-nitroaniline and 3-oxobutanoic acid.
-
Oxidation: As noted, the compound may undergo oxidative decomposition, though the specific sites of oxidation are not specified.[1]
-
Photodegradation: Aromatic nitro compounds can be susceptible to photolytic degradation. Exposure to light, especially UV radiation, should be controlled during storage and handling.
Experimental Protocols
To obtain quantitative data on the solubility and stability of N-(3-nitrophenyl)-3-oxobutanamide, the following experimental protocols are recommended.
5.1. Protocol for Solubility Determination (Isothermal Saturation Method)
This method involves creating a saturated solution of the compound at a constant temperature and then determining its concentration.
-
Sample Preparation: Add an excess amount of N-(3-nitrophenyl)-3-oxobutanamide to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solution to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature changes. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Accurately dilute the filtered aliquot with a suitable solvent and determine the concentration of N-(3-nitrophenyl)-3-oxobutanamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in terms of mg/mL or mol/L.
5.2. Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are conducted to understand the degradation pathways and the intrinsic stability of the molecule.[5]
-
Stock Solution Preparation: Prepare a stock solution of N-(3-nitrophenyl)-3-oxobutanamide in a suitable solvent where it is sufficiently soluble and stable (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H2O2 to a final concentration of 3%.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60 °C) in the dark.
-
Photolytic Degradation: Expose the solution to a controlled light source (e.g., in a photostability chamber).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products. A diode array detector can be used to assess peak purity.
Visualizations
6.1. Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Forced Degradation Study.
Conclusion
While quantitative data on the solubility and stability of N-(3-nitrophenyl)-3-oxobutanamide is sparse, this guide provides a foundational understanding based on available qualitative information and data from analogous structures. The compound is likely to be sparingly soluble in water but more soluble in polar organic solvents. Stability is a key consideration, with potential degradation through hydrolysis, oxidation, and photolysis. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for determining the precise solubility and stability profiles necessary for advancing its application in synthesis and formulation. It is strongly recommended that these properties be determined experimentally for the specific solvent systems and conditions relevant to a given application.
References
Core Reaction Mechanisms of N-(3-nitrophenyl)-3-oxobutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core reaction mechanisms involving N-(3-nitrophenyl)-3-oxobutanamide, a versatile intermediate in organic synthesis. The document details key synthetic pathways, presents quantitative data from relevant studies, and provides experimental protocols for the described reactions. The visualization of reaction pathways and experimental workflows is included to facilitate a comprehensive understanding of the chemical processes.
Synthesis of N-(3-nitrophenyl)-3-oxobutanamide
The primary synthesis of N-(3-nitrophenyl)-3-oxobutanamide is typically achieved through the acylation of 3-nitroaniline with a β-keto carbonyl compound. A common and efficient method involves the reaction of 3-nitroaniline with diketene.
General Reaction Scheme:
Caption: Synthesis of N-(3-nitrophenyl)-3-oxobutanamide.
Experimental Protocol:
A general procedure for the synthesis of N-aryl-3-oxobutanamides involves the dropwise addition of diketene to a solution of the corresponding aniline in a suitable solvent, such as acetic acid or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product can then be isolated by precipitation and recrystallization.
Manganese(III)-Based Oxidative Cyclization
N-aryl-3-oxobutanamides are excellent precursors for the synthesis of substituted oxindoles (indolin-2-ones) via a manganese(III)-based oxidative cyclization. This reaction proceeds through a 5-exo-trig cyclization pathway.[1]
Reaction Mechanism:
The reaction is initiated by the oxidation of the enol form of the 3-oxobutanamide by Mn(OAc)₃, generating a radical intermediate. This radical then undergoes an intramolecular cyclization onto the aromatic ring to form a carbon-carbon bond, leading to the formation of the indolin-2-one ring system.
References
Potential Biological Activities of N-(3-nitrophenyl)-3-oxobutanamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the potential biological activities of N-(3-nitrophenyl)-3-oxobutanamide and its derivatives. While direct comprehensive studies on this specific parent compound are limited in publicly available literature, this guide synthesizes findings from structurally related molecules, particularly focusing on antibacterial, anti-inflammatory, and anticancer properties. The core structure, combining a nitrophenyl group and a 3-oxobutanamide moiety, suggests a rich potential for diverse pharmacological effects. This document provides a consolidated overview of available quantitative data, detailed experimental protocols for analogous compounds, and visualizations of relevant biological pathways to facilitate further research and development in this area.
Antibacterial Activity of a Close Derivative
A significant study on a close derivative, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, has demonstrated its potential as an antibacterial agent, particularly against multidrug-resistant (MDR) strains. The introduction of a nitrobenzylidene group at the second position of the 3-oxobutanamide core appears to be crucial for its activity.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide was evaluated by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Growth Inhibition (%) at MIC |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 | 99.4 |
| Acinetobacter baumannii (MDR) | 16 | 98.2 |
MRSA: Methicillin-resistant Staphylococcus aureus MDR: Multidrug-resistant
These results highlight the potent activity of this derivative against both Gram-positive (MRSA) and Gram-negative (MDR A. baumannii) resistant bacteria[1].
Experimental Protocols
A one-step synthesis involves the condensation of 3-nitrobenzaldehyde with acetoacetamide.
-
Reactants: 3-nitrobenzaldehyde (1.25 equivalents), acetoacetamide (1.0 equivalent), and L-proline (0.2 equivalents) as a catalyst.
-
Solvent: Ethanol.
-
Procedure: The reactants are mixed in ethanol and stirred at room temperature for 4-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, water is added to precipitate the product. The resulting solid is filtered, washed with a mixture of petroleum ether and ethyl acetate, and dried under vacuum[2].
The MIC values were determined using the broth microdilution method.
-
Inoculum Preparation: Bacterial suspensions are prepared from overnight cultures in Mueller-Hinton Broth (MHB). The turbidity is adjusted to the 0.5 McFarland standard and then diluted to the required inoculum density (e.g., 5 x 10^7 CFU/mL)[2].
-
Compound Preparation: The test compound is dissolved in 100% DMSO to create a stock solution, from which serial dilutions are made in MHB in a 96-well plate[2].
-
Incubation: The prepared bacterial inoculum is added to each well containing the diluted compound. The plates are covered and incubated at 35°C for 24 hours[2].
-
Data Analysis: Bacterial growth inhibition is determined by measuring the absorbance (OD600) using a plate reader. The percentage of growth inhibition is calculated relative to a positive control (bacteria without inhibitor) and a negative control (media only)[2].
Potential Anti-inflammatory Activity
Plausible Mechanism of Action: NF-κB Pathway Inhibition
A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory agents exert their effects by inhibiting this pathway. Nitro-fatty acids, for instance, have been shown to suppress inflammation by inhibiting NF-κB signaling[3][4]. It is plausible that N-(3-nitrophenyl)-3-oxobutanamide derivatives could act through a similar mechanism.
Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Electrophilic nitro compounds can potentially inhibit this pathway by directly modifying key proteins like the p65 subunit of NF-κB, thereby preventing its DNA binding and transcriptional activity[3].
References
- 1. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and chemical identifiers for N-(3-nitrophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical entity N-(3-nitrophenyl)-3-oxobutanamide. It includes key chemical identifiers, a proposed synthesis protocol, and a summary of its physicochemical properties. Due to the limited availability of experimental data in public databases, this guide also highlights the absence of comprehensive spectral and biological activity information for this specific isomer. The document is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing a foundational understanding of this compound.
Chemical Identifiers and Physical Properties
N-(3-nitrophenyl)-3-oxobutanamide, also known as 3'-nitroacetoacetanilide, is an organic compound with the molecular formula C10H10N2O4. It is recognized as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and potentially pharmacologically active agents.[1]
Table 1: Chemical Identifiers for N-(3-nitrophenyl)-3-oxobutanamide
| Identifier | Value |
| CAS Number | 25233-49-2 |
| Molecular Formula | C10H10N2O4 |
| Molecular Weight | 222.20 g/mol |
| IUPAC Name | N-(3-nitrophenyl)-3-oxobutanamide |
| Common Synonyms | 3'-Nitroacetoacetanilide |
Table 2: Physicochemical Properties of N-(3-nitrophenyl)-3-oxobutanamide
| Property | Value | Source |
| Physical State | Yellow to orange-yellow crystalline solid | [1] |
| Melting Point | Approximately 182-186°C | [1] |
| Solubility | Almost insoluble in water; slightly soluble in ethanol and acetone | [1] |
Synthesis Protocol
Proposed Experimental Protocol: Synthesis of N-(3-nitrophenyl)-3-oxobutanamide
Materials:
-
3-nitroaniline
-
Ethyl acetoacetate (or another suitable acetoacetylating agent)
-
High-boiling point solvent (e.g., xylene or toluene)
-
Catalyst (optional, e.g., a catalytic amount of acid or base)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of 3-nitroaniline and ethyl acetoacetate in a high-boiling point solvent like xylene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap.
-
After the theoretical amount of ethanol has been collected, or when the reaction is deemed complete by thin-layer chromatography (TLC), allow the mixture to cool to room temperature.
-
The crude product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude solid is then collected by filtration and washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield N-(3-nitrophenyl)-3-oxobutanamide as a crystalline solid.[1]
-
The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Figure 1. A generalized workflow for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide.
Spectral Data (Predicted)
As of the date of this guide, experimental spectral data (NMR, IR, MS) for N-(3-nitrophenyl)-3-oxobutanamide are not available in the public chemical databases searched. The following tables provide predicted spectral data based on the chemical structure and data from analogous compounds. These predictions are for informational purposes and should be confirmed by experimental analysis.
Table 3: Predicted ¹H NMR Spectral Data for N-(3-nitrophenyl)-3-oxobutanamide (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | s | 3H | -C(O)CH₃ |
| ~3.6 | s | 2H | -C(O)CH₂C(O)- |
| ~7.5 | t | 1H | Ar-H |
| ~7.9 | d | 1H | Ar-H |
| ~8.1 | d | 1H | Ar-H |
| ~8.4 | s | 1H | Ar-H |
| ~10.2 | br s | 1H | N-H |
Table 4: Predicted Key IR Absorption Bands for N-(3-nitrophenyl)-3-oxobutanamide
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (amide) |
| ~1720 | C=O stretch (ketone) |
| ~1670 | C=O stretch (amide I) |
| ~1530, ~1350 | N-O stretch (nitro group) |
Table 5: Predicted Mass Spectrometry Fragmentation for N-(3-nitrophenyl)-3-oxobutanamide
| m/z | Fragment |
| 222 | [M]⁺ |
| 180 | [M - CH₂CO]⁺ |
| 138 | [M - CH₃COCH₂CO]⁺ or [O₂NC₆H₄NH₂]⁺ |
Biological Activity and Signaling Pathways
There is currently no available information in peer-reviewed scientific literature or major biological databases regarding the specific biological activity or mechanism of action of N-(3-nitrophenyl)-3-oxobutanamide. Research on related nitroaromatic compounds suggests a wide range of potential biological activities, but these have not been specifically investigated for the 3-nitro isomer of N-phenyl-3-oxobutanamide. Therefore, no signaling pathways or detailed experimental workflows related to its biological effects can be provided at this time.
Figure 2. A conceptual workflow for evaluating the biological potential of N-(3-nitrophenyl)-3-oxobutanamide.
Conclusion and Future Directions
N-(3-nitrophenyl)-3-oxobutanamide is a well-defined chemical entity with established identifiers and a feasible synthetic route. However, there is a significant gap in the publicly available experimental data, particularly concerning its spectral characteristics and biological properties. This guide serves as a starting point for researchers interested in this compound. Future work should focus on the experimental validation of the proposed synthesis protocol, comprehensive spectroscopic characterization, and systematic screening for biological activities to unlock its potential in drug discovery and materials science.
References
Health and Safety Precautions for N-(3-nitrophenyl)-3-oxobutanamide: A Technical Guide
Disclaimer: The toxicological properties of N-(3-nitrophenyl)-3-oxobutanamide have not been fully investigated. This guide is based on limited available data and general principles of chemical safety for handling nitrophenyl compounds and fine powders. It is intended for use by trained professionals in a laboratory or industrial setting. Always consult a complete and current Safety Data Sheet (SDS) from your supplier before handling this chemical and perform a thorough risk assessment for your specific use case.
This technical guide provides an overview of the known health and safety handling precautions for N-(3-nitrophenyl)-3-oxobutanamide (CAS No. 25233-49-2). Due to the limited specific toxicological data for this compound, the recommendations provided are also informed by general safety protocols for handling potentially hazardous chemical powders and nitrophenyl derivatives.
Hazard Identification and Classification
While a complete Globally Harmonized System (GHS) classification is not publicly available, initial information indicates that N-(3-nitrophenyl)-3-oxobutanamide should be handled as a hazardous substance. It is identified as an irritant and may be harmful by ingestion and inhalation. The material is also irritating to mucous membranes and the upper respiratory tract.
| Identified Hazard | Description | Source |
|---|---|---|
| Acute Toxicity | May be harmful by ingestion and inhalation. | Matrix Scientific |
| Skin Irritation | Irritant. | Matrix Scientific |
| Eye Irritation | Irritant. | Matrix Scientific |
| Respiratory Irritation | Material is irritating to mucous membranes and upper respiratory tract. | Matrix Scientific |
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and ensure safety. A systematic approach to handling, from preparation to disposal, should be implemented.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling N-(3-nitrophenyl)-3-oxobutanamide to prevent skin, eye, and respiratory exposure. [1][2][3]
| Protection Type | Recommended Equipment | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. [1][3] | Protects against splashes and airborne particles entering the eyes. [1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). [1]A lab coat or chemical-resistant apron. [2]Closed-toe shoes. | Prevents direct skin contact with the chemical. [2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. [4]If dust formation is likely and ventilation is inadequate, a NIOSH-approved particulate respirator should be worn. [1][3]| Minimizes inhalation of the fine powder, which is a primary exposure route. [1]|
Engineering Controls
Engineering controls are the most effective way to minimize exposure.
-
Ventilation: Always handle this material in a well-ventilated area, preferably within a certified chemical fume hood to control dust. [4]* Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area. [2]
General Hygiene and Handling Practices
-
Avoid all personal contact, including inhalation. [4]* Avoid formation of dust and aerosols. [4]* Wash hands thoroughly with soap and water after handling. [4]* Do not eat, drink, or smoke in areas where the chemical is handled or stored. [4]* Keep containers securely sealed when not in use. [4]* Launder contaminated clothing separately before reuse. [4]
Storage
-
Store in a cool, dry, well-ventilated area. [4]* Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. * Protect containers from physical damage. [4]
Emergency Procedures
Prompt and appropriate action is essential in the event of an emergency.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping eyelids open. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. [4]Wash affected area immediately and thoroughly with generous quantities of running water and non-abrasive soap. Seek medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spills | For minor spills, remove all ignition sources. [4]Wear appropriate PPE, clean up spills immediately using dry methods (e.g., sweeping or vacuuming) to avoid generating dust, and place in a suitable, labeled container for waste disposal. [4]For major spills, evacuate the area and alert emergency responders. [4] |
| Fire | Use carbon dioxide, dry chemical powder, or alcohol/polymer foam as extinguishing media. Emits toxic fumes under fire conditions. Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA). [4] |
Experimental Protocols and Data
No specific experimental protocols for toxicological studies on N-(3-nitrophenyl)-3-oxobutanamide were found in the public domain. The statement that its toxicological properties "have not been fully investigated or determined" underscores the need for caution.
Visualized Workflows
The following diagrams illustrate logical workflows for safe handling and emergency response.
Caption: Logical workflow for responding to a chemical incident.
Caption: Standard workflow for safely handling chemical powders.
References
A Technical Guide to N-(3-nitrophenyl)-3-oxobutanamide: Commercial Availability, Purity, and Analysis
For researchers, scientists, and professionals in drug development, N-(3-nitrophenyl)-3-oxobutanamide (CAS No. 25233-49-2) is a valuable chemical intermediate. This technical guide provides a detailed overview of its commercial suppliers, typical purity grades, and the experimental methodologies for its synthesis and analytical characterization.
Commercial Suppliers and Purity Grades
N-(3-nitrophenyl)-3-oxobutanamide is available from a number of chemical suppliers. While specific purity grades can vary by supplier and batch, the compound is typically available in research-grade purities. The following table summarizes readily available information from prominent suppliers. Researchers are advised to request certificates of analysis for the most up-to-date and lot-specific purity data.
| Supplier | Product Code/CAS No. | Reported Purity/Specifications |
| Santa Cruz Biotechnology, Inc. | SCB525021000 | Information available upon request. |
| Simagchem Corporation | SC367511025 | Information available upon request. |
| BLDpharm | 25233-49-2 | Research Use Only.[1] |
Note: Purity specifications for the related isomers, N-(2-nitrophenyl)-3-oxobutanamide and N-(4-nitrophenyl)-3-oxobutanamide, are often listed as ≥99.0%, suggesting that similar high-purity grades are likely available for the 3-nitro isomer.[2]
Experimental Protocols
Synthesis of N-(3-nitrophenyl)-3-oxobutanamide
The synthesis of N-(3-nitrophenyl)-3-oxobutanamide can be achieved via the acetoacetylation of 3-nitroaniline with an acetoacetylating agent like ethyl acetoacetate. The following is a general laboratory-scale procedure adapted from the synthesis of similar acetoacetanilides.[3]
Materials:
-
3-nitroaniline
-
Ethyl acetoacetate
-
Xylene (or a similar high-boiling point solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine one molar equivalent of 3-nitroaniline with 1.1 molar equivalents of ethyl acetoacetate in a minimal amount of xylene to form a slurry.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.
-
If precipitation is slow, the flask can be cooled in an ice bath to encourage crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or aqueous ethanol, to yield purified N-(3-nitrophenyl)-3-oxobutanamide.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of N-(3-nitrophenyl)-3-oxobutanamide can be effectively determined using reverse-phase High-Performance Liquid Chromatography (HPLC). This method is suitable for identifying and quantifying impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid or trifluoroacetic acid) is a common starting point. The specific gradient will need to be optimized.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: Typically 5-20 µL.
-
Flow Rate: Approximately 1 mL/min.
Procedure:
-
Sample Preparation: Prepare a stock solution of the N-(3-nitrophenyl)-3-oxobutanamide sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish a calibration curve if quantitative analysis of impurities is required.
-
Analysis: Inject the prepared sample and standards onto the HPLC system.
-
Data Processing: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of a newly synthesized or procured batch of N-(3-nitrophenyl)-3-oxobutanamide.
References
An In-depth Technical Guide on N-(3-nitrophenyl)-3-oxobutanamide: Synthesis, Properties, and Applications
Introduction
N-(3-nitrophenyl)-3-oxobutanamide, with the chemical formula C10H10N2O4, is an organic compound primarily utilized as a chemical intermediate in various synthetic processes.[1] This technical guide provides a comprehensive overview of the available scientific and industrial literature on this compound, focusing on its synthesis, physical and chemical properties, and established applications. While in-depth biological data for this specific isomer is limited, this review also contextualizes its role by examining related compounds and derivatives.
Physical and Chemical Properties
N-(3-nitrophenyl)-3-oxobutanamide is a yellow to orange-yellow crystalline solid.[1] It is characterized by its limited solubility in water but shows slight solubility in organic solvents such as ethanol and acetone.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C10H10N2O4 | [1] |
| Molecular Weight | 222.20 g/mol | [2] |
| Appearance | Yellow to orange-yellow crystal | [1] |
| Melting Point | 182-186°C | [1] |
| Solubility | Almost insoluble in water; slightly soluble in ethanol, acetone | [1] |
| CAS Number | 25233-49-2 | [2] |
Synthesis of N-(3-nitrophenyl)-3-oxobutanamide
The synthesis of N-(3-nitrophenyl)-3-oxobutanamide is typically achieved through a two-step process involving the reaction of 3-nitroaniline with a beta-keto ester, such as ethyl acetoacetate, or with acetylacetone followed by a subsequent reaction.
Experimental Protocol
A common synthetic route involves the reaction between 3-nitroaniline and acetylacetone to form an intermediate, which then reacts with ammonia to yield the final product.[1]
Step 1: Formation of the Intermediate
-
Reactants: Acetylacetone and 3-nitroaniline.
-
Procedure: These two compounds are reacted to produce the intermediate, 3-(1-acetylacetyl)-aniline.[1] The specific reaction conditions (solvent, temperature, catalyst) are proprietary to individual manufacturing processes but generally involve condensation.
Step 2: Amidation
-
Reactant: 3-(1-acetylacetyl)-aniline and ammonia.
-
Procedure: The intermediate from Step 1 is treated with ammonia. This step converts the ketone group into an amide, yielding N-(3-nitrophenyl)-3-oxobutanamide.[1]
The following diagram illustrates the general workflow for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide.
Applications
The primary application of N-(3-nitrophenyl)-3-oxobutanamide is as a versatile intermediate in organic synthesis.[1]
Dyestuffs and Pigments
The main industrial use of N-(3-nitrophenyl)-3-oxobutanamide and its isomers (ortho- and para-nitro analogs) is in the manufacturing of pigments and dyes.[1][3][4] These compounds serve as key coupling components in the synthesis of various colorants used in textiles, coatings, and plastics.[3][5] The nitro group and the butanamide structure are crucial for the coupling reactions that lead to stable and vibrant dyes.[3]
Synthesis of Heterocyclic Compounds
While direct biological applications for N-(3-nitrophenyl)-3-oxobutanamide are not well-documented, the broader class of N-(substituted phenyl)-3-oxobutanamides are valuable precursors for synthesizing more complex, biologically active molecules. For instance, they are used in Biginelli-like reactions to create dihydropyrimidine derivatives, a class of compounds with a wide range of reported medicinal properties.[6][7]
Other Potential Applications
Based on its role as a chemical intermediate, N-(3-nitrophenyl)-3-oxobutanamide may also be used in the synthesis of certain pesticides and pharmaceuticals, although specific examples are not detailed in the available literature.[1]
Biological Activity
A comprehensive search of scientific literature did not yield specific studies detailing the biological activity, mechanism of action, or quantitative data (e.g., IC50 values) for N-(3-nitrophenyl)-3-oxobutanamide. However, the presence of the nitroaromatic moiety is significant. Nitro-containing compounds are known to exhibit a wide range of biological activities, often acting as pharmacophores or toxicophores.[8] Their mechanism frequently involves intracellular reduction of the nitro group, which can generate reactive nitrogen species leading to cellular toxicity, an effect exploited in various antimicrobial agents.[8]
Derivatives of 3-oxobutanamides have been synthesized and evaluated for antimicrobial and antioxidant activities, suggesting that the core structure can be a scaffold for developing biologically active agents.[9] For example, various new benzenesulphonamide derivatives bearing carboxamide functionality have been synthesized and shown to possess anti-inflammatory and antimicrobial properties.[10] However, it is crucial to note that these activities are for derivative compounds and cannot be directly attributed to N-(3-nitrophenyl)-3-oxobutanamide itself.
Conclusion
N-(3-nitrophenyl)-3-oxobutanamide is a valuable chemical intermediate, primarily used in the synthesis of dyes and pigments. Its synthesis is a straightforward process from common starting materials. While the direct biological applications of this specific compound are not documented, its structural class, 3-oxobutanamides, serves as a building block for more complex heterocyclic compounds with potential therapeutic relevance. Future research may explore the direct biological activities of this compound and its derivatives, but currently, its principal role remains firmly within the realm of industrial organic synthesis.
References
- 1. chembk.com [chembk.com]
- 2. 25233-49-2|N-(3-Nitrophenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. uomphysics.net [uomphysics.net]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-(3-nitrophenyl)-3-oxobutanamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(3-nitrophenyl)-3-oxobutanamide as a versatile chemical intermediate. This document details its synthesis, physicochemical properties, and key applications in the synthesis of heterocyclic compounds and azo dyes, which are relevant in drug discovery and materials science.
Physicochemical Properties and Data
N-(3-nitrophenyl)-3-oxobutanamide is a valuable building block in organic synthesis. Its chemical structure, featuring a reactive β-dicarbonyl moiety and a nitroaromatic group, allows for a wide range of chemical transformations.
| Property | Value | Source/Notes |
| CAS Number | 25233-49-2 | |
| Molecular Formula | C₁₀H₁₀N₂O₄ | |
| Molecular Weight | 222.20 g/mol | |
| Appearance | Light gray to yellow crystalline powder | |
| Melting Point | 119-121 °C | Note: Some sources report a higher melting point. |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol and acetone; insoluble in water. | General observation for similar compounds. |
Synthesis of N-(3-nitrophenyl)-3-oxobutanamide
A generalized protocol for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide is presented below, based on the typical reaction between an aniline and a β-keto ester.
Reaction Scheme:
Caption: Synthesis of N-(3-nitrophenyl)-3-oxobutanamide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable high-boiling solvent such as toluene or xylene.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford N-(3-nitrophenyl)-3-oxobutanamide as a crystalline solid.
Expected Data (Based on Analogous Compounds):
| Data Type | Expected Characteristics |
| Yield | 60-80% |
| ¹H NMR | Signals corresponding to aromatic protons (m, 4H), amide proton (s, 1H), methylene protons of the keto form (s, 2H), and methyl protons (s, 3H). The presence of the enol tautomer may show a vinyl proton signal. |
| ¹³C NMR | Resonances for aromatic carbons, two carbonyl carbons (ketone and amide), a methylene carbon, and a methyl carbon. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300), C=O stretching of the amide and ketone (~1670 and ~1720), and N-O stretching of the nitro group (~1530 and ~1350). |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 222. |
Application in Heterocyclic Synthesis: Biginelli Reaction
N-(3-nitrophenyl)-3-oxobutanamide is a suitable substrate for the Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones, which are known for their diverse pharmacological activities.
Caption: Biginelli reaction workflow.
Experimental Protocol:
-
Reaction Mixture: In a round-bottom flask, combine N-(3-nitrophenyl)-3-oxobutanamide (1.0 eq), an aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then recrystallized from ethanol to yield the pure dihydropyrimidinone derivative.
Application in Heterocyclic Synthesis: Hantzsch Pyridine Synthesis
The Hantzsch synthesis allows for the preparation of dihydropyridine derivatives, a class of compounds known for their use as calcium channel blockers. N-(3-nitrophenyl)-3-oxobutanamide can serve as the β-ketoamide component in this reaction.
Caption: Hantzsch pyridine synthesis workflow.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve N-(3-nitrophenyl)-3-oxobutanamide (2.0 eq), an aldehyde (1.0 eq), and a source of ammonia such as ammonium acetate (1.1 eq) in a solvent like ethanol.
-
Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.
-
Purification: The crude solid is washed with cold ethanol and can be further purified by recrystallization.
Application in Azo Dye Synthesis
The nitro group of N-(3-nitrophenyl)-3-oxobutanamide can be reduced to an amino group, yielding N-(3-aminophenyl)-3-oxobutanamide. This resulting aromatic amine is a key precursor for the synthesis of azo dyes, which have wide applications as colorants.
Caption: Workflow for azo dye synthesis.
Experimental Protocol:
Part A: Reduction of the Nitro Group
-
Reaction: Dissolve N-(3-nitrophenyl)-3-oxobutanamide in a suitable solvent and treat with a reducing agent (e.g., SnCl₂ in concentrated HCl, or catalytic hydrogenation with H₂/Pd-C).
-
Work-up: After the reduction is complete, neutralize the reaction mixture and extract the product.
Part B: Diazotization and Azo Coupling
-
Diazotization: Dissolve the resulting N-(3-aminophenyl)-3-oxobutanamide in dilute acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Coupling: In a separate flask, dissolve a coupling component (e.g., phenol, β-naphthol) in a basic solution. Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Isolation: The azo dye will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
Potential in Drug Development
The heterocyclic scaffolds synthesized from N-(3-nitrophenyl)-3-oxobutanamide, such as dihydropyrimidinones and dihydropyridines, are of significant interest in drug discovery. These core structures are found in numerous compounds with a wide range of biological activities, including but not limited to:
-
Calcium Channel Blockers: Dihydropyridine derivatives are well-established cardiovascular drugs.
-
Antimicrobial Agents: Various nitrogen-containing heterocycles have shown promising antibacterial and antifungal properties.
-
Anticancer Agents: The dihydropyrimidinone core is present in several compounds with antiproliferative activity.
The 3-nitrophenyl substituent can also be a key pharmacophore or can be further functionalized to modulate the biological activity of the final compounds.
These application notes provide a starting point for the utilization of N-(3-nitrophenyl)-3-oxobutanamide in various synthetic applications. Researchers are encouraged to adapt and optimize these generalized protocols for their specific needs.
The Versatility of N-(3-nitrophenyl)-3-oxobutanamide in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(3-nitrophenyl)-3-oxobutanamide is a versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. Its activated methylene group and the presence of both an amide and a ketone functionality, combined with the electron-withdrawing nitro group on the phenyl ring, make it a valuable precursor for constructing diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from N-(3-nitrophenyl)-3-oxobutanamide, including dihydropyrimidines, dihydropyridines, thiophenes, pyrazoles, and isoxazoles.
Synthesis of Dihydropyrimidines via Biginelli-like Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including as calcium channel blockers and antimicrobial agents.[1][2] The use of N-(3-nitrophenyl)-3-oxobutanamide in a Biginelli-like condensation allows for the incorporation of the 3-nitrophenyl moiety, which can influence the pharmacological properties of the final molecule.[3]
Quantitative Data
| Product | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 6-Methyl-N-(3-nitrophenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Benzaldehyde | Conc. HCl | Methanol | Reflux | 4 | 85 | [4] |
| 4-(4-Chlorophenyl)-6-methyl-N-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 4-Chlorobenzaldehyde | Conc. HCl | Methanol | Reflux | 5 | 82 | [4] |
| 4-(4-Methoxyphenyl)-6-methyl-N-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 4-Methoxybenzaldehyde | Conc. HCl | Methanol | Reflux | 6 | 88 | [4] |
Experimental Protocol
Synthesis of 6-Methyl-N-(3-nitrophenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide:
A mixture of N-(3-nitrophenyl)-3-oxobutanamide (10 mmol, 2.22 g), benzaldehyde (10 mmol, 1.06 g), and urea (15 mmol, 0.90 g) in methanol (20 mL) is taken in a round-bottom flask. A catalytic amount of concentrated hydrochloric acid (5-6 drops) is added to the mixture. The reaction mixture is then refluxed with constant stirring for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials. The crude product is recrystallized from ethanol to afford the pure dihydropyrimidine derivative.
References
Application of N-(3-nitrophenyl)-3-oxobutanamide in Dye and Pigment Synthesis
Introduction
N-(3-nitrophenyl)-3-oxobutanamide is a key intermediate in the synthesis of monoazo pigments and dyes, particularly belonging to the arylide (or Hansa) yellow class.[1][2] Arylide yellows are a significant class of organic pigments used in a wide range of applications including inks, coatings, plastics, and artist paints due to their bright, vibrant hues ranging from greenish-yellow to reddish-yellow.[1][2][3] The presence of the acetoacetyl group in N-(3-nitrophenyl)-3-oxobutanamide makes it an excellent coupling component for diazonium salts in azo coupling reactions.[4][5] The nitro group on the phenyl ring acts as a chromophore and can influence the final color and fastness properties of the resulting pigment.
Core Application: Azo Coupling Component
The primary application of N-(3-nitrophenyl)-3-oxobutanamide is as a coupling component in the synthesis of azo dyes and pigments. The synthesis is a two-step process:
-
Diazotization: An aromatic primary amine is converted into a diazonium salt by reacting it with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C).[6][7][8] The resulting diazonium salt is a highly reactive electrophile.
-
Azo Coupling: The diazonium salt is then reacted with N-(3-nitrophenyl)-3-oxobutanamide (the coupling component). The electron-rich active methylene group of the 3-oxobutanamide moiety acts as the nucleophile, leading to an electrophilic aromatic substitution-type reaction that forms the characteristic azo bond (-N=N-), the chromophore responsible for the color of the dye or pigment.[4][5]
The specific shade and properties of the resulting arylide pigment are determined by the chemical structures of both the diazo component (the aromatic amine) and the coupling component (in this case, N-(3-nitrophenyl)-3-oxobutanamide).
Signaling Pathways and Reaction Mechanisms
The synthesis of azo pigments from N-(3-nitrophenyl)-3-oxobutanamide follows a well-established electrophilic substitution mechanism. The key steps are the formation of the electrophilic diazonium ion and its subsequent attack on the electron-rich coupling component.
Caption: General reaction pathway for azo pigment synthesis.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of an arylide yellow pigment using N-(3-nitrophenyl)-3-oxobutanamide as the coupling component. The specific aromatic amine used as the diazo component will determine the final product.
Materials and Equipment:
-
Aromatic amine (e.g., 2-nitroaniline, 4-chloro-2-nitroaniline)
-
N-(3-nitrophenyl)-3-oxobutanamide
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Sodium acetate
-
Ice
-
Distilled water
-
Beakers, magnetic stirrer, stirring bar, thermometer, Büchner funnel, vacuum flask
Protocol:
Part 1: Diazotization of Aromatic Amine
-
In a 250 mL beaker, dissolve the chosen aromatic amine (e.g., 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 2.5 mL) and water (e.g., 25 mL). Stir until a clear solution is obtained. Gentle heating may be required, but the solution must be cooled before the next step.
-
Cool the amine solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.7 g, 0.01 mol) in a small amount of cold water (e.g., 5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Part 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve N-(3-nitrophenyl)-3-oxobutanamide (0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) or a buffered solution of sodium acetate. This creates a solution of the enolate form of the coupling component.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold solution of the coupling component.
-
A brightly colored precipitate should form immediately.[9]
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Collect the pigment by vacuum filtration using a Büchner funnel.
-
Wash the pigment cake with a large amount of cold water until the filtrate is neutral.
-
Dry the pigment in an oven at a temperature below 100 °C.
Caption: A typical experimental workflow for arylide pigment synthesis.
Data Presentation
| Property | Representative Value/Range | Method of Determination |
| Color Index Name | Pigment Yellow (PY) | CI Nomenclature |
| Appearance | Bright Yellow Powder | Visual Inspection |
| Yield | 85-95% | Gravimetric Analysis |
| Melting Point | > 250 °C (decomposes) | Capillary Melting Point |
| λmax (in solvent) | 400-450 nm | UV-Vis Spectroscopy |
| Lightfastness (BWS) | 5-7 | Blue Wool Scale |
| Heat Stability | 150-200 °C | ISO 787-21 |
| Solvent Resistance | Good to Excellent | ISO 787-4 |
Note: The data presented are typical values for arylide yellow pigments and serve as an illustrative guide. Actual experimental results for pigments derived from N-(3-nitrophenyl)-3-oxobutanamide may differ.
Conclusion
N-(3-nitrophenyl)-3-oxobutanamide is a valuable intermediate for the synthesis of arylide yellow pigments. The well-established diazotization and azo coupling reactions provide a versatile route to a range of yellow shades with good performance properties. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis and application of novel colorants based on this coupling component. Further research is warranted to fully characterize the specific pigments derived from N-(3-nitrophenyl)-3-oxobutanamide and to evaluate their performance in various applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. chsopensource.org [chsopensource.org]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. Azo Coupling [organic-chemistry.org]
- 6. ijrpr.com [ijrpr.com]
- 7. benchchem.com [benchchem.com]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. Quantum Chemical Studies Of Structural Parameters And Molecular Properties Of Pigment 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide | Engineering and Technology For Sustainable Development [jst.vn]
Application Notes and Protocols for the Synthesis of N-(3-nitrophenyl)-3-oxobutanamide
Abstract
This document provides a detailed experimental protocol for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide, a valuable intermediate in the preparation of various heterocyclic compounds and dyestuffs. The synthesis involves the condensation of 3-nitroaniline with ethyl acetoacetate. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
N-(3-nitrophenyl)-3-oxobutanamide, also known as acetoacet-m-nitroanilide, is a key building block in organic synthesis. The presence of the reactive β-ketoamide functionality allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of biologically active molecules and functional materials. For instance, acetoacetanilide derivatives are used in the production of arylide yellows, a class of organic pigments. The general synthesis of acetoacetanilides is achieved through the acetoacetylation of anilines. This protocol details a reliable method for the preparation of the 3-nitro substituted analog.
Reaction Scheme
The synthesis of N-(3-nitrophenyl)-3-oxobutanamide is achieved by the reaction of 3-nitroaniline with ethyl acetoacetate. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 3-nitroaniline attacks the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.
Figure 1: General reaction scheme for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide.
Caption: Synthesis of N-(3-nitrophenyl)-3-oxobutanamide.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of acetoacetanilides.[1][2]
Materials:
-
3-Nitroaniline
-
Ethyl acetoacetate
-
Toluene (or Xylene)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Solvent Addition: Add a suitable high-boiling point solvent such as toluene or xylene (approximately 5-10 mL per gram of 3-nitroaniline) to the flask to create a slurry.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (e.g., 4:1 v/v).[3][4] The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting materials.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure N-(3-nitrophenyl)-3-oxobutanamide as a solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-Nitroaniline (molar eq.) | 1.0 |
| Ethyl Acetoacetate (molar eq.) | 1.1 |
| Reaction Conditions | |
| Solvent | Toluene or Xylene |
| Temperature | Reflux (approx. 110-140 °C) |
| Reaction Time | 3-5 hours |
| Product | |
| Product Name | N-(3-nitrophenyl)-3-oxobutanamide |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.20 g/mol |
| Appearance | Pale yellow solid |
| Expected Yield | 70-85% |
| Expected Melting Point | 120-122 °C |
Experimental Workflow
Caption: Workflow diagram for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
3-Nitroaniline is toxic and should be handled with care.
-
Toluene and xylene are flammable and harmful; avoid inhalation and contact with skin.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
References
Application Notes and Protocols for the Analytical Characterization of N-(3-nitrophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-nitrophenyl)-3-oxobutanamide is a chemical compound of interest in various fields, including organic synthesis and drug discovery. Its structure, featuring a nitro-substituted aromatic ring and a β-ketoamide moiety, necessitates thorough analytical characterization to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of N-(3-nitrophenyl)-3-oxobutanamide using a suite of standard analytical techniques.
Molecular Structure
IUPAC Name: N-(3-nitrophenyl)-3-oxobutanamide Molecular Formula: C₁₀H₁₀N₂O₄ Molecular Weight: 222.20 g/mol CAS Number: 20455-81-8
Analytical Techniques
A multi-technique approach is recommended for the comprehensive characterization of N-(3-nitrophenyl)-3-oxobutanamide. This includes Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, Fourier-Transform Infrared (FTIR) Spectroscopy to identify functional groups, Ultraviolet-Visible (UV-Vis) Spectroscopy for electronic transition analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Thermal Analysis (DSC/TGA) to determine thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of N-(3-nitrophenyl)-3-oxobutanamide. Both ¹H and ¹³C NMR spectra should be acquired. Due to the presence of the β-ketoamide group, the compound may exist in equilibrium between its keto and enol tautomeric forms, which can be observed in the NMR spectra.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N-(3-nitrophenyl)-3-oxobutanamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 220 ppm
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted Quantitative Data
Note: The following chemical shifts are predicted based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data for N-(3-nitrophenyl)-3-oxobutanamide (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) |
| ~10.2 | s (broad) | 1H | N-H (amide) |
| ~8.4 | t | 1H | Ar-H (C2-H) |
| ~8.0 | dd | 1H | Ar-H (C4-H) |
| ~7.8 | dd | 1H | Ar-H (C6-H) |
| ~7.5 | t | 1H | Ar-H (C5-H) |
| ~3.6 | s | 2H | -CH₂- |
| ~2.3 | s | 3H | -C(O)CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for N-(3-nitrophenyl)-3-oxobutanamide (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (Keto Form) |
| ~202 | C=O (ketone) |
| ~164 | C=O (amide) |
| ~148 | Ar-C (C-NO₂) |
| ~139 | Ar-C (C-N) |
| ~130 | Ar-CH |
| ~125 | Ar-CH |
| ~119 | Ar-CH |
| ~114 | Ar-CH |
| ~50 | -CH₂- |
| ~31 | -C(O)CH₃ |
Visualization: NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of N-(3-nitrophenyl)-3-oxobutanamide and to study its fragmentation pattern, which can provide additional structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of detection. The mass range should be set to scan from m/z 50 to 500.
-
Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.
Predicted Quantitative Data
Table 3: Predicted Mass Spectrometry Data for N-(3-nitrophenyl)-3-oxobutanamide
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 223.0662 | ~223.1 |
| [M+Na]⁺ | 245.0482 | ~245.0 |
| [M-H]⁻ | 221.0517 | ~221.1 |
Visualization: Mass Spectrometry Workflow
Application Notes & Protocols: N-(3-nitrophenyl)-3-oxobutanamide as a Versatile Starting Material for Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(3-nitrophenyl)-3-oxobutanamide is an organic intermediate characterized by the chemical formula C10H10N2O4.[1] Its structure incorporates three key functional groups that make it a versatile precursor for the synthesis of a variety of pharmaceutical scaffolds: a reducible aromatic nitro group, a reactive β-keto moiety, and an amide linkage. While not a direct precursor to a wide range of commercially available drugs, its functional handles allow for its elaboration into diverse heterocyclic systems and other complex molecules of medicinal interest.[1][2] This document outlines potential synthetic applications and detailed protocols for leveraging N-(3-nitrophenyl)-3-oxobutanamide in pharmaceutical development.
Section 1: Key Synthetic Transformations & Pharmaceutical Potential
The strategic value of N-(3-nitrophenyl)-3-oxobutanamide lies in the sequential or concurrent modification of its functional groups. The two primary synthetic routes involve the reduction of the nitro group and the cyclization of the β-ketoamide core.
Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is a pivotal step, yielding N-(3-aminophenyl)-3-oxobutanamide. This transformation is crucial as the resulting aniline derivative is a common feature in many pharmaceutical agents and serves as a handle for a wide array of subsequent reactions, including acylation, alkylation, and diazotization. The resulting N-(3-aminophenyl)acetamide scaffold is a vital intermediate in the synthesis of various dyes and pharmaceuticals.[3][4][5]
A variety of methods are available for the chemoselective reduction of nitroarenes, which can be tailored to be compatible with other functional groups in the molecule.[6][7][8]
Cyclization Reactions of the β-Ketoamide Moiety
β-Ketoamides are well-established building blocks for the synthesis of numerous heterocyclic compounds due to their multiple electrophilic and nucleophilic sites.[2] This moiety within N-(3-nitrophenyl)-3-oxobutanamide or its reduced amino-analogue can be exploited to construct five- and six-membered heterocycles, which are prevalent scaffolds in medicinal chemistry.[2][9][10][11]
-
Synthesis of Pyrazoles: Reaction with hydrazine derivatives can lead to the formation of pyrazole rings, a common motif in anti-inflammatory and analgesic drugs.
-
Synthesis of Dihydropyrimidines (Biginelli Reaction): The β-ketoamide can participate in multicomponent reactions, such as the Biginelli reaction, with an aldehyde and urea or thiourea to yield dihydropyrimidinones, a class of compounds known for a wide range of biological activities, including as calcium channel blockers.[12][13]
-
Synthesis of Quinolines: The reduced form, N-(3-aminophenyl)-3-oxobutanamide, contains the necessary functionality to undergo intramolecular cyclization or participate in reactions like the Friedländer annulation to form quinoline structures, which are central to many antimalarial and antibacterial drugs.[2]
Section 2: Data Presentation
The following tables summarize typical quantitative data for the key transformations of N-(3-nitrophenyl)-3-oxobutanamide. The data is representative and may vary based on the specific substrate and reaction scale.
Table 1: Representative Conditions for Nitro Group Reduction
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Selectivity Notes |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol/Ethanol | 25 | 1-3 | >95 | Highly efficient but may reduce other susceptible groups.[7][14] |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol | 78 (reflux) | 2-4 | 85-95 | Excellent chemoselectivity for nitro groups over ketones/aldehydes.[14] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | 25 | 0.5-2 | 90-98 | Mild conditions, avoids high-pressure hydrogen gas.[14] |
Table 2: Representative Conditions for Heterocyclic Synthesis
| Heterocycle Type | Reactants | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pyrazole | Hydrazine hydrate | Acetic acid (catalytic) | Ethanol | 78 (reflux) | 2-4 | 80-90 |
| Dihydropyrimidine | Aromatic aldehyde, Urea | HCl or Lewis Acid | Ethanol | 78 (reflux) | 4-12 | 60-85 |
| Quinoline (from amino derivative) | (self-condensation) | H₂SO₄ or PPA | - | 100-120 | 3-6 | 50-70 |
Section 3: Experimental Protocols
Protocol 1: Synthesis of N-(3-aminophenyl)-3-oxobutanamide via Catalytic Hydrogenation
Materials:
-
N-(3-nitrophenyl)-3-oxobutanamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
In a flask suitable for hydrogenation, dissolve N-(3-nitrophenyl)-3-oxobutanamide in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature (25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.[14]
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[14]
-
Concentrate the filtrate under reduced pressure to yield the crude N-(3-aminophenyl)-3-oxobutanamide, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a 4-(3-nitrophenyl)-dihydropyrimidinone Derivative (Biginelli Reaction)
Materials:
-
N-(3-nitrophenyl)-3-oxobutanamide (1.0 eq)
-
An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Ethanol
Procedure:
-
To a round-bottom flask, add N-(3-nitrophenyl)-3-oxobutanamide, the aromatic aldehyde, and urea.
-
Add ethanol as the solvent to create a stirrable mixture.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If so, collect the solid by filtration. If not, cool the mixture in an ice bath to induce precipitation.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Section 4: Visualizations
Diagrams of Synthetic Pathways
Caption: Synthetic transformations originating from the amino group.
Caption: Cyclization reactions of the β-ketoamide moiety.
Caption: Workflow for the catalytic hydrogenation protocol.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. soc.chim.it [soc.chim.it]
- 10. β-Ketothioamides: efficient reagents in the synthesis of heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. β-ketothioamides: efficient reagents in the synthesis of heterocycles. | Semantic Scholar [semanticscholar.org]
- 12. uomphysics.net [uomphysics.net]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Catalytic Reactions Involving N-(3-nitrophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for three potential catalytic applications of N-(3-nitrophenyl)-3-oxobutanamide, a versatile chemical intermediate. The inherent functionalities of this molecule—a reducible nitro group, a catalytically active β-ketoamide moiety, and an aromatic ring amenable to C-H functionalization—offer a rich landscape for synthetic transformations. This document outlines protocols for the chemoselective reduction of the nitro group, the asymmetric hydrogenation of the β-keto group, and a multicomponent Biginelli-type reaction to generate complex heterocyclic scaffolds.
Application 1: Chemoselective Catalytic Hydrogenation of the Nitro Group
The selective reduction of the nitro group in N-(3-nitrophenyl)-3-oxobutanamide to the corresponding aniline is a crucial transformation for accessing a variety of functionalized intermediates used in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and selective method for this purpose, demonstrating excellent tolerance for the β-ketoamide functionality.
Experimental Protocol:
Materials:
-
N-(3-nitrophenyl)-3-oxobutanamide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve N-(3-nitrophenyl)-3-oxobutanamide (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere.
-
Seal the flask and purge the system with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon or a pressurized system. Repeat this cycle 3-5 times to ensure the complete replacement of the inert atmosphere with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(3-aminophenyl)-3-oxobutanamide. The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
The following table summarizes representative data for the chemoselective hydrogenation of various functionalized nitroarenes, demonstrating the high selectivity and yield achievable with this protocol. While specific data for N-(3-nitrophenyl)-3-oxobutanamide is not available, the results for substrates with other sensitive functional groups suggest a high probability of success.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Notes |
| 1 | 4-Nitroacetophenone | 5 | MeOH | 4 | >99 | Ketone group is preserved. |
| 2 | Methyl 4-nitrobenzoate | 5 | EtOAc | 3 | 98 | Ester group is preserved. |
| 3 | 4-Nitrobenzonitrile | 10 | EtOH | 6 | 95 | Nitrile group is preserved. |
| 4 | N-Benzyl-4-nitrobenzamide | 5 | THF | 5 | 97 | Amide group is preserved.[1] |
Catalytic Cycle Diagram:
Figure 1. Catalytic Hydrogenation of Nitro Group
Application 2: Asymmetric Hydrogenation of the β-Keto Group
The asymmetric hydrogenation of the β-keto group in N-(3-nitrophenyl)-3-oxobutanamide provides access to chiral β-hydroxy amides, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Ruthenium-BINAP catalyst systems are highly effective for this transformation, often affording the desired products with high yields and excellent enantioselectivities.[2]
Experimental Protocol:
Materials:
-
N-(3-nitrophenyl)-3-oxobutanamide
-
[RuCl₂((S)-BINAP)]₂·NEt₃ or a similar Ru-BINAP catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a high-pressure autoclave, add the Ru-BINAP catalyst.
-
Under an inert atmosphere, add degassed methanol or ethanol.
-
Add N-(3-nitrophenyl)-3-oxobutanamide to the autoclave.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C).
-
Monitor the reaction for completion by TLC or LC-MS.
-
After the reaction is complete, carefully vent the excess hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired chiral β-hydroxy amide. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Quantitative Data:
The following table presents typical results for the asymmetric hydrogenation of N-aryl-β-ketoamides using Ru-BINAP catalysts, indicating the high levels of enantioselectivity that can be achieved.
| Entry | Substrate (N-aryl group) | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | [RuCl₂((S)-BINAP)]₂·NEt₃ | MeOH | 10 | 12 | 95 | 98 |
| 2 | 4-Methoxyphenyl | [RuCl₂((S)-BINAP)]₂·NEt₃ | EtOH | 10 | 15 | 92 | 97 |
| 3 | 4-Chlorophenyl | [RuCl₂((S)-BINAP)]₂·NEt₃ | MeOH | 10 | 18 | 90 | 96 |
| 4 | 2-Methylphenyl | [RuCl₂((S)-BINAP)]₂·NEt₃ | EtOH | 10 | 24 | 88 | 95 |
Experimental Workflow Diagram:
Figure 2. Asymmetric Hydrogenation Workflow
Application 3: Biginelli-Type Multicomponent Reaction
N-(3-nitrophenyl)-3-oxobutanamide can serve as the 1,3-dicarbonyl component in a Biginelli-type reaction, a one-pot multicomponent condensation with an aldehyde and a urea or thiourea derivative. This reaction provides a straightforward route to highly functionalized dihydropyrimidinones, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Experimental Protocol:
Materials:
-
N-(3-nitrophenyl)-3-oxobutanamide
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Urea or Thiourea
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or a Lewis acid like Yb(OTf)₃)
-
Ethanol (EtOH) or a solvent-free system
Procedure:
-
In a round-bottom flask, combine N-(3-nitrophenyl)-3-oxobutanamide (1.0 eq), the aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq).
-
Add the catalyst (e.g., 10 mol% p-TsOH).
-
If using a solvent, add ethanol. For a solvent-free reaction, proceed to the next step.
-
Heat the reaction mixture to reflux (in ethanol) or to a specified temperature (for solvent-free conditions, e.g., 100°C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone derivative.
Quantitative Data:
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | 58-62[3][4][5] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | 92 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | p-TsOH | 85 |
| 4 | Benzaldehyde | Acetylacetone | Thiourea | HCl | 75 |
Reaction Pathway Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenations one by one: differentiation of up to three beta-ketocarboxylic acid derivatives based on Ruthenium(II)-binap catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION [e-journal.unair.ac.id]
- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization and Biological Screening of N-(3-nitrophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-nitrophenyl)-3-oxobutanamide is a β-keto amide containing a nitroaromatic moiety. Compounds with nitro groups are known to possess a wide spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic properties.[1][2][3] The nitro group can act as both a pharmacophore and a toxicophore, often through redox cycling mechanisms that generate reactive oxygen species and induce cellular stress.[2][3][4] Similarly, the β-keto amide scaffold is a versatile building block in medicinal chemistry, known for its role in the synthesis of various heterocyclic compounds with therapeutic potential.[5]
The derivatization of N-(3-nitrophenyl)-3-oxobutanamide at its active methylene and carbonyl groups offers a promising strategy for generating a library of novel compounds for biological screening. This document provides detailed protocols for the synthesis of a focused library of derivatives and their subsequent evaluation for cytotoxic activity against cancer cell lines using established in vitro assays.
Derivatization of N-(3-nitrophenyl)-3-oxobutanamide
A library of derivatives can be synthesized by targeting the active methylene group of the β-keto amide scaffold. One effective method is the Knoevenagel condensation, which involves the reaction of the active methylene compound with an aldehyde in the presence of a basic catalyst.[6] This reaction creates an α,β-unsaturated ketone product.
Experimental Protocol: Knoevenagel Condensation
This protocol describes the synthesis of a series of arylidene derivatives of N-(3-nitrophenyl)-3-oxobutanamide.
Materials:
-
N-(3-nitrophenyl)-3-oxobutanamide
-
Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde)
-
Ethanol
-
Piperidine
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-(3-nitrophenyl)-3-oxobutanamide (1.0 eq) in ethanol.
-
Add the selected substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq) and a drop of glacial acetic acid to the reaction mixture.
-
Reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified arylidene derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Biological Screening of Derivatives
The synthesized derivatives will be screened for their potential anticancer activity by assessing their cytotoxicity against a panel of human cancer cell lines. Standard and reliable colorimetric assays, such as the MTT and LDH assays, will be employed.
Cell Culture
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) will be maintained in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
Cultured cancer cells
-
Synthesized derivatives of N-(3-nitrophenyl)-3-oxobutanamide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[8][9]
-
Carefully remove the culture medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[8]
-
Calculate the percentage of cell viability relative to the vehicle control.
Experimental Protocol: LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.[10]
Materials:
-
Cultured cancer cells
-
Synthesized derivatives of N-(3-nitrophenyl)-3-oxobutanamide (dissolved in DMSO)
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay and treat with the compounds for 48 hours.
-
Prepare control wells: no-cell control (medium only), vehicle control (cells with DMSO), and a maximum LDH release control (cells treated with lysis buffer).[11]
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a multi-well spectrophotometer.[10][11]
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Data Presentation
The quantitative data from the biological screening assays should be summarized in clear and structured tables to facilitate comparison of the activity of the different derivatives.
Table 1: Cytotoxicity of N-(3-nitrophenyl)-3-oxobutanamide Derivatives against HeLa Cells (MTT Assay)
| Compound ID | Derivative Structure (Substituent R) | IC50 (µM) |
| NPO-01 | H (Parent Compound) | > 100 |
| NPO-02 | 4-Chlorophenyl | 25.4 |
| NPO-03 | 4-Methoxyphenyl | 48.2 |
| NPO-04 | 3,4-Dimethoxyphenyl | 65.7 |
| NPO-05 | 4-Nitrophenyl | 15.8 |
Table 2: Cytotoxicity of N-(3-nitrophenyl)-3-oxobutanamide Derivatives against HeLa Cells (LDH Assay)
| Compound ID | Derivative Structure (Substituent R) | % Cytotoxicity at 50 µM |
| NPO-01 | H (Parent Compound) | 5.2 ± 1.1 |
| NPO-02 | 4-Chlorophenyl | 62.8 ± 4.5 |
| NPO-03 | 4-Methoxyphenyl | 45.1 ± 3.8 |
| NPO-04 | 3,4-Dimethoxyphenyl | 30.5 ± 2.9 |
| NPO-05 | 4-Nitrophenyl | 78.4 ± 5.2 |
Visualizations
Experimental Workflow
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of N-(3-nitrophenyl)-3-oxobutanamide Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-nitrophenyl)-3-oxobutanamide, with the chemical formula C₁₀H₁₀N₂O₄, is an organic compound that serves as a key intermediate in various synthetic processes, including the development of dyes, photosensitive materials, and potentially pharmacologically active molecules.[1] Its structure, featuring a reactive β-ketoamide moiety, makes it a versatile building block in heterocyclic chemistry.[2] Proper preparation, both through synthesis and dissolution, is critical for its effective use in research and development. These notes provide detailed protocols for the laboratory-scale synthesis of N-(3-nitrophenyl)-3-oxobutanamide and the subsequent preparation of its solutions for experimental use.
Physicochemical Properties
N-(3-nitrophenyl)-3-oxobutanamide is typically a yellow to orange-yellow crystalline solid.[1] It is characterized by its poor solubility in water but shows slight solubility in organic solvents such as ethanol and acetone.[1] For biological assays, stock solutions are often prepared in dimethyl sulfoxide (DMSO).[3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1] |
| Molecular Weight | 222.20 g/mol | [4] |
| Appearance | Yellow to orange-yellow crystal | [1] |
| Melting Point | ~182-186°C | [1] |
| Solubility | Almost insoluble in water; slightly soluble in ethanol, acetone. | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-nitrophenyl)-3-oxobutanamide via Condensation
This protocol details the synthesis of N-(3-nitrophenyl)-3-oxobutanamide through the condensation reaction of 3-nitroaniline and ethyl acetoacetate. This is a common and effective method for preparing acetoacetanilide derivatives.[5]
Materials:
-
3-nitroaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Xylene or Toluene)
-
Ethanol (for recrystallization)
-
Ether (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine one molar equivalent of 3-nitroaniline with 1.1 molar equivalents of ethyl acetoacetate.
-
Solvent Addition: Add a minimal amount of a high-boiling point solvent, such as xylene, to create a slurry.
-
Reflux: Heat the mixture to reflux (typically 140-150°C for xylene) with vigorous stirring. The reaction progress can be monitored using Thin-Layer Chromatography (TLC). Continue refluxing for 3-5 hours or until TLC analysis indicates the consumption of the starting materials.[6]
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, N-(3-nitrophenyl)-3-oxobutanamide, should precipitate from the solution. For enhanced precipitation, the flask can be placed in an ice bath.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid first with a small amount of cold ether to remove unreacted ethyl acetoacetate and solvent, followed by a wash with cold water to remove any remaining water-soluble impurities.[5]
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol-acetone mixture to obtain the purified N-(3-nitrophenyl)-3-oxobutanamide as pale yellow needles.[5][7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected yield is typically in the range of 70-80%.[6]
Quantitative Data for Synthesis:
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Example Mass (g) | Example Moles |
| 3-Nitroaniline | 138.12 | 1.0 | 10.0 | 0.0724 |
| Ethyl Acetoacetate | 130.14 | 1.1 | 10.3 | 0.0796 |
| Product | N-(3-nitrophenyl)-3-oxobutanamide | 222.20 |
Note: The example masses are provided for guidance and can be scaled as needed.
Protocol 2: Preparation of Stock and Working Solutions
Due to its low aqueous solubility, N-(3-nitrophenyl)-3-oxobutanamide is typically prepared as a high-concentration stock solution in an organic solvent, which is then diluted to final working concentrations in an appropriate buffer or cell culture medium.
Materials:
-
Purified N-(3-nitrophenyl)-3-oxobutanamide solid
-
Dimethyl sulfoxide (DMSO), sterile-filtered for cell-based assays
-
Target aqueous solvent (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure for a 10 mM Stock Solution:
-
Weighing: Accurately weigh 22.22 mg of N-(3-nitrophenyl)-3-oxobutanamide.
-
Dissolution: Transfer the solid to a sterile vial. Add 10 mL of DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may aid dissolution.
-
Storage: Store the stock solution at -20°C, protected from light, to prevent degradation.[8]
Procedure for Preparing a 100 µM Working Solution:
-
Thawing: Thaw the 10 mM stock solution at room temperature.
-
Dilution: Perform a 1:100 serial dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer or cell culture medium.
-
Mixing: Mix immediately and thoroughly by gentle vortexing or pipetting to prevent precipitation.
-
Usage: Use the freshly prepared working solution for experiments promptly. Note that the final concentration of DMSO should be kept low (typically <0.5%) in biological assays to avoid solvent-induced artifacts.[3]
Visualizations
Caption: Workflow for synthesis and solution preparation of N-(3-nitrophenyl)-3-oxobutanamide.
Safety and Handling
N-(3-nitrophenyl)-3-oxobutanamide is an organic chemical and should be handled with appropriate care.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling the dust. Handle the solid in a well-ventilated area or a fume hood.[1]
-
Contact: The substance may be irritating. Avoid contact with skin and eyes.[1]
-
Storage: Store in a cool, dry place, away from light and oxidizing agents to prevent decomposition.[1][8]
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N-(4-Nitrophenyl)-3-oxobutanamide | C10H10N2O4 | CID 78547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. N-(2-Nitrophenyl)-3-oxobutanamide, CasNo.90915-86-9 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of N-(3-nitrophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of N-(3-nitrophenyl)-3-oxobutanamide, a key intermediate in the production of various pharmaceuticals, dyes, and pesticides.[1] The following sections detail the chemical properties, a robust synthesis protocol suitable for industrial applications, and safety considerations.
Chemical and Physical Properties
N-(3-nitrophenyl)-3-oxobutanamide is a yellow to orange-yellow crystalline solid.[1] It exhibits low solubility in water but is slightly soluble in organic solvents such as ethanol and acetone.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀N₂O₄ | [1] |
| Molecular Weight | 222.20 g/mol | [2] |
| Melting Point | ~182-186°C | [1] |
| Appearance | Yellow to orange-yellow crystal | [1] |
| Solubility | Almost insoluble in water, slightly soluble in ethanol and acetone | [1] |
Industrial Applications
N-(3-nitrophenyl)-3-oxobutanamide is a versatile chemical intermediate with significant applications in several industries:
-
Pharmaceuticals: It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs).
-
Dyes and Pigments: The compound is utilized as an intermediate in the manufacturing of dyes and photosensitive materials.[1] Its structural isomer, N-(4-nitrophenyl)-3-oxobutanamide, is widely used in the production of synthetic pigments.[3][4][5]
-
Agrochemicals: It is a precursor in the synthesis of certain pesticides.[1]
Scale-Up Synthesis Protocol
The industrial synthesis of N-(3-nitrophenyl)-3-oxobutanamide is typically achieved through a two-step process. This protocol is designed for a multi-kilogram scale production.
Step 1: Synthesis of the Acetoacetanilide Intermediate
This step involves the reaction of 3-nitroaniline with diketene (or a suitable acetoacetylating agent like ethyl acetoacetate) to form the acetoacetanilide intermediate.
Materials and Equipment:
-
Glass-lined reactor (100 L) with overhead stirring, temperature control, and a reflux condenser
-
3-Nitroaniline
-
Diketene (or Ethyl Acetoacetate)
-
Toluene (or other suitable aprotic solvent)
-
Nitrogen inlet
-
Addition funnel
Procedure:
-
Charge the reactor with 3-nitroaniline and toluene.
-
Inert the reactor with nitrogen.
-
Heat the mixture to the desired reaction temperature (typically 80-100°C) with stirring.
-
Slowly add diketene to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the temperature.
-
After the addition is complete, continue stirring at the reaction temperature for an additional 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If necessary, cool further to 0-5°C to maximize precipitation.
-
Isolate the solid product by filtration and wash with cold toluene.
-
Dry the intermediate product under vacuum.
Step 2: Amidation to form N-(3-nitrophenyl)-3-oxobutanamide
The intermediate is then reacted with ammonia to yield the final product.[1]
Materials and Equipment:
-
Glass-lined reactor (100 L) with overhead stirring and temperature control
-
Acetoacetanilide intermediate from Step 1
-
Aqueous Ammonia (concentrated)
-
Ethanol (or other suitable solvent)
Procedure:
-
Charge the reactor with the acetoacetanilide intermediate and ethanol.
-
Stir the mixture to form a slurry.
-
Cool the mixture to 10-15°C.
-
Slowly add concentrated aqueous ammonia to the reactor, maintaining the temperature below 25°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
Upon completion, the product will precipitate. Cool the mixture to 0-5°C to enhance precipitation.
-
Filter the solid product and wash with cold water, followed by a wash with cold ethanol.
-
Dry the final product, N-(3-nitrophenyl)-3-oxobutanamide, under vacuum at 50-60°C.
Process Parameters and Yields (Illustrative)
The following table provides illustrative quantitative data for a laboratory-scale synthesis, which can be optimized for scale-up production.
| Parameter | Step 1: Intermediate Synthesis | Step 2: Final Product Synthesis |
| Reactants | 3-Nitroaniline (1.0 eq), Diketene (1.1 eq) | Intermediate (1.0 eq), Aq. Ammonia (3.0 eq) |
| Solvent | Toluene | Ethanol/Water |
| Temperature | 90°C | 20-25°C |
| Reaction Time | 3 hours | 5 hours |
| Typical Yield | 90-95% | 85-90% |
| Purity (HPLC) | >98% | >99% |
Experimental Workflow and Logic
The overall workflow for the scale-up synthesis is depicted in the following diagrams.
Caption: Workflow for the two-step scale-up synthesis of N-(3-nitrophenyl)-3-oxobutanamide.
Caption: Logical decision flow for the synthesis and monitoring process.
Safety and Handling
N-(3-nitrophenyl)-3-oxobutanamide is an irritant and should be handled with care.[1] When working with this compound, especially on a large scale, the following safety precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] In a large-scale setting, respiratory protection may be necessary to avoid inhaling dust.[1]
-
Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood.
-
Storage: Store the compound in a cool, dry place away from light and oxidizing agents.[6]
-
Spill and Waste Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) for N-(3-nitrophenyl)-3-oxobutanamide before handling.
References
- 1. chembk.com [chembk.com]
- 2. 25233-49-2|N-(3-Nitrophenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. N-(2-Nitrophenyl)-3-oxobutanamide, CasNo.90915-86-9 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
Troubleshooting & Optimization
optimizing reaction conditions for N-(3-nitrophenyl)-3-oxobutanamide synthesis
Technical Support Center: N-(3-nitrophenyl)-3-oxobutanamide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for N-(3-nitrophenyl)-3-oxobutanamide?
The two most common and effective methods for synthesizing N-(3-nitrophenyl)-3-oxobutanamide are:
-
Condensation of 3-Nitroaniline with Ethyl Acetoacetate: This is a classical method that involves heating the two reactants, often without a solvent, to drive off ethanol and form the amide bond.[1]
-
Acylation of 3-Nitroaniline with Diketene: This route is often faster and can be performed at lower temperatures, typically in a dry solvent like benzene or toluene.[2][3]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors, particularly the reduced nucleophilicity of 3-nitroaniline due to the electron-withdrawing nitro group.[4][5]
-
Incomplete Reaction: The reaction may require more forcing conditions. Try increasing the reaction temperature or extending the reaction time. Monitor progress using Thin-Layer Chromatography (TLC).
-
Sub-optimal Stoichiometry: Ensure the molar ratio of reactants is appropriate. A slight excess of the acetoacetylating agent (ethyl acetoacetate or diketene) may improve conversion.
-
Side Reactions: The formation of byproducts can consume starting materials. Ensure anhydrous conditions, as water can lead to hydrolysis.[6]
-
Product Loss During Workup: The product may have some solubility in the wash or crystallization solvents. Optimize the purification protocol to minimize loss.[7]
Q3: The crude product is a dark brown oil instead of a solid. What is the issue?
An oily or discolored crude product typically indicates the presence of impurities.[6]
-
Impure Starting Materials: 3-nitroaniline can be dark and is susceptible to oxidation.[6] Using freshly purified or distilled 3-nitroaniline is critical.
-
Oxidation: The reaction mixture may have oxidized, especially at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation byproducts.[6]
-
Unreacted Starting Materials: Residual 3-nitroaniline can contribute to the dark color and oily consistency.
-
Troubleshooting: Attempt to triturate the oil with a non-polar solvent like hexanes or petroleum ether to induce crystallization and remove some impurities.
Q4: What are the most common impurities and how can they be minimized?
Common impurities include:
-
Unreacted 3-nitroaniline and ethyl acetoacetate/diketene. [6]
-
Diacetoacetylation Product: A second molecule of the acetoacetylating agent may react with the desired product.[6]
-
Self-Condensation Products: Ethyl acetoacetate can self-condense, especially under basic conditions.[6]
-
Oxidation and Hydrolysis Products. [6]
To minimize these, use high-purity starting materials, maintain an inert and anhydrous atmosphere, and control the reaction temperature carefully.
Q5: What is the most effective method for purifying N-(3-nitrophenyl)-3-oxobutanamide?
Recrystallization is the most common and effective purification method.[1][3] A mixed solvent system, such as ethanol and water, is highly effective. The procedure involves dissolving the crude solid in a minimum amount of hot ethanol, followed by the slow addition of hot water until the solution becomes slightly turbid. Allowing this solution to cool slowly will yield purified crystals.[6] If the product remains oily, purification via silica gel column chromatography using an eluent system like petroleum ether/ethyl acetate is a reliable alternative.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to the low reactivity of 3-nitroaniline.[5] | Increase reaction temperature to 130-150°C (for the ethyl acetoacetate route) or prolong reaction time. Monitor reaction completion by TLC. |
| Side reactions (e.g., diacetoacetylation, self-condensation).[6] | Use a 1:1 or slight excess (1.1 eq) of the acetoacetylating agent. Avoid overly high temperatures or prolonged reaction times after completion. | |
| Product loss during purification.[7] | Optimize recrystallization solvent volumes. Cool the crystallization mixture in an ice bath to maximize precipitation before filtering. | |
| Product Discoloration / Oily Crude | Impure or oxidized 3-nitroaniline starting material.[6] | Use freshly distilled or recrystallized 3-nitroaniline. |
| Oxidation of the reaction mixture at high temperatures. | Conduct the reaction under an inert atmosphere (N₂ or Ar).[6] | |
| Presence of unreacted starting materials or other impurities. | Purify via recrystallization from an ethanol/water mixture.[6] If unsuccessful, use column chromatography. | |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the reaction is maintained at the target temperature (e.g., 120-140°C) for a sufficient duration (typically 2-4 hours).[1] |
| Deactivation of reagents. | Ensure starting materials are pure and anhydrous. Diketene should be used fresh as it can dimerize or polymerize upon storage. |
Experimental Protocols
Protocol 1: Synthesis via Condensation with Ethyl Acetoacetate
This protocol is adapted from standard procedures for N-aryl-3-oxobutanamide synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a short-path distillation head and a magnetic stirrer, combine 3-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heating: Heat the reaction mixture in an oil bath to 120-140°C with continuous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by observing the distillation of ethanol. Continue heating until the starting materials are consumed as indicated by TLC (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. The crude product should solidify upon cooling. If it remains an oil, triturate with cold diethyl ether or petroleum ether.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield N-(3-nitrophenyl)-3-oxobutanamide as a crystalline solid.
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying the crude product.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve it completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat the mixture for 5-10 minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: Slowly add hot water to the hot ethanol solution with swirling until the solution just begins to turn turbid. If too much water is added, clarify it with a few drops of hot ethanol.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them under vacuum.
Data Summary
Table 1: Comparison of Synthesis Parameters
| Parameter | Route 1: Condensation | Route 2: Acylation with Diketene |
| Reactants | 3-Nitroaniline, Ethyl Acetoacetate | 3-Nitroaniline, Diketene |
| Typical Solvents | None (neat) or high-boiling solvent (e.g., Toluene) | Dry, non-protic solvent (e.g., Benzene, Toluene)[3] |
| Temperature | High (120-140°C)[1] | Moderate (Reflux in Benzene, ~80°C)[3] |
| Reaction Time | 2-4 hours[1] | ~1 hour[3] |
| Byproducts | Ethanol | None (atom economic) |
| Advantages | Readily available and inexpensive starting materials. | Faster reaction, often cleaner, no volatile byproducts formed. |
| Disadvantages | High temperature required, potential for thermal degradation. | Diketene is highly reactive and requires careful handling. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of N-(3-nitrophenyl)-3-oxobutanamide.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103951582A - Preparation method of acetoacetanilide compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. delgoo.ir [delgoo.ir]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: N-(3-nitrophenyl)-3-oxobutanamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-(3-nitrophenyl)-3-oxobutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude N-(3-nitrophenyl)-3-oxobutanamide?
A1: Common impurities in crude N-(3-nitrophenyl)-3-oxobutanamide typically include unreacted starting materials, such as 3-nitroaniline and acetylacetone (or its derivative, diketene), as well as by-products formed during the synthesis. The crude product can also contain residual solvents or moisture. The presence of these impurities can lead to a lower melting point and discoloration (e.g., a brownish or dark yellow appearance instead of a distinct yellow to orange-yellow).
Q2: What is the most effective primary purification technique for this compound?
A2: Recrystallization is the most common and effective primary technique for purifying crude N-(3-nitrophenyl)-3-oxobutanamide.[1][2] This method leverages the compound's differential solubility in a hot versus a cold solvent to separate it from impurities. Ethanol or methanol are often suitable solvents for acetoacetanilide derivatives.[3][4]
Q3: How can I assess the purity of my N-(3-nitrophenyl)-3-oxobutanamide sample?
A3: Purity can be assessed using several methods:
-
Melting Point Determination: A sharp melting point range close to the literature value (approx. 182-186°C) indicates high purity.[5] Impure samples will exhibit a broader and depressed melting point range.
-
Thin-Layer Chromatography (TLC): A pure sample should ideally show a single spot on the TLC plate. The presence of multiple spots indicates impurities.
-
Spectroscopic Methods: Techniques like ¹H NMR and IR spectroscopy can confirm the chemical structure and identify the presence of impurities by comparing the obtained spectra with a reference standard.
Q4: What should I do if my purified product yield is very low?
A4: Low yield after purification can result from several factors. During recrystallization, using too much solvent, cooling the solution too rapidly, or premature filtration can lead to significant product loss. To improve yield, use the minimum amount of hot solvent necessary to dissolve the crude product and allow the solution to cool slowly to maximize crystal formation. Ensure the product is fully precipitated before filtration.
Q5: The color of my purified product is darker than expected. What does this suggest?
A5: A darker color (e.g., brown or dark orange) often indicates the presence of persistent, colored impurities or degradation of the product. N-(3-nitrophenyl)-3-oxobutanamide is a yellow to orange-yellow crystal.[5] If recrystallization fails to remove the color, a charcoal treatment during the hot filtration step or purification by column chromatography may be necessary.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Probable Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent or a solvent pair. Try adding a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the cooling process is too slow for nucleation. | Boil off some of the solvent to concentrate the solution and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6] |
| Crude material is insoluble in the hot solvent. | An inappropriate solvent was chosen, or a significant portion of the crude material consists of insoluble impurities. | Test solubility with different solvents on a small scale first (see table below). If insoluble material is present, perform a hot filtration to remove it before allowing the solution to cool. |
| Crystals form too quickly and are very fine. | The solution was cooled too rapidly, trapping impurities within the crystal lattice. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals. |
Column Chromatography Troubleshooting
| Problem | Probable Cause | Suggested Solution |
| Poor separation of spots (low resolution). | The solvent system (eluent) is not optimal for separating the compound from its impurities. | Optimize the eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound. A gradient elution (gradually increasing the polarity of the solvent) might be necessary for complex mixtures. |
| Compound does not move from the origin (Rf=0). | The eluent is not polar enough to move the compound along the stationary phase (silica gel). | Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound streaks on the column. | The sample was overloaded on the column, or the compound has low solubility in the eluent. | Use a smaller amount of crude material relative to the amount of silica gel. Ensure the initial sample is dissolved in a minimal amount of solvent before loading. |
Data Presentation
Table 1: Recrystallization Solvent Selection
| Solvent | Boiling Point (°C) | Solubility of N-(3-nitrophenyl)-3-oxobutanamide | Notes |
| Ethanol | 78 | Sparingly soluble when cold, more soluble when hot.[5] | A good starting choice for many acetoacetanilide derivatives.[3] |
| Methanol | 65 | Soluble when hot.[7] | Lower boiling point may be advantageous. Can be used in a solvent pair with water. |
| Acetone | 56 | Slightly soluble.[5] | May be too good a solvent, leading to low recovery. Best used in a solvent pair with a non-polar solvent like hexanes. |
| Water | 100 | Almost insoluble.[5] | Not suitable as a primary solvent but can be used as an anti-solvent in a solvent pair (e.g., with ethanol or methanol).[2] |
| Ethyl Acetate | 77 | Likely soluble when hot. | A common solvent for recrystallization of moderately polar organic compounds.[6] Can be paired with hexanes. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude N-(3-nitrophenyl)-3-oxobutanamide (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol in portions while heating the flask on a hot plate. Swirl the flask after each addition until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air-dry them on the filter paper until a constant weight is achieved.
-
Analysis: Determine the melting point and perform TLC analysis to confirm purity.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
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Plate Preparation: On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.
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Spotting: Dissolve small amounts of the crude material and the purified product in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot each solution on the starting line. A co-spot (spotting both crude and pure samples on the same lane) is recommended for direct comparison.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
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Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure sample should show a single spot, while the crude sample may show multiple spots.
Visualizations
Caption: General workflow for the purification of N-(3-nitrophenyl)-3-oxobutanamide.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 2. scribd.com [scribd.com]
- 3. Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomphysics.net [uomphysics.net]
- 5. chembk.com [chembk.com]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
identifying and removing common impurities in N-(3-nitrophenyl)-3-oxobutanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities in N-(3-nitrophenyl)-3-oxobutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my synthesis of N-(3-nitrophenyl)-3-oxobutanamide?
A1: The impurities in your final product largely depend on the synthetic route and reaction conditions. The most common synthesis involves the reaction of 3-nitroaniline with an acetoacetylating agent like ethyl acetoacetate or diketene. Potential impurities include:
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Unreacted Starting Materials:
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3-Nitroaniline
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Ethyl acetoacetate or residual diketene-related species.
-
-
Side-Reaction Byproducts:
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β-(3-nitroanilino)croton-3-nitroanilide: This can form, particularly at higher temperatures or with prolonged reaction times when using ethyl acetoacetate.
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Diacetoacetylated 3-nitroaniline: The formation of a di-substituted product on the aniline nitrogen.
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Self-condensation products: Byproducts from the self-reaction of the acetoacetylating agent.
-
-
Degradation Products:
-
Acetic Acid: Can be present from the hydrolysis of reagents or byproducts.
-
Deacetylated product: N-(3-nitrophenyl)-3-oxobutanamide can potentially undergo deacetylation under certain conditions, for instance during purification on neutral alumina.
-
Q2: My purified N-(3-nitrophenyl)-3-oxobutanamide has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point range is a classic indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point. The impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point.
Q3: How can I qualitatively and quantitatively assess the purity of my N-(3-nitrophenyl)-3-oxobutanamide?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
| Analytical Technique | Information Provided |
| Thin-Layer Chromatography (TLC) | A rapid and simple method to visualize the number of components in your sample. The presence of multiple spots indicates impurities. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on the purity of your sample and can be used to determine the percentage of each impurity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the structure of the desired product and can help identify and quantify impurities by comparing the integration of signals. |
| Mass Spectrometry (MS) | Determines the molecular weight of the main component and can help in the identification of impurities by their mass-to-charge ratio. |
| Differential Scanning Calorimetry (DSC) | Can be used for the purity determination of highly pure substances by analyzing the melting endotherm. |
Q4: I am having trouble with the recrystallization of N-(3-nitrophenyl)-3-oxobutanamide. It keeps "oiling out". What can I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are some troubleshooting steps:
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Change the solvent or solvent system: The ideal recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures. Try a less polar solvent or a mixed solvent system. For N-aryl-3-oxobutanamides, common solvents include ethanol, isopropanol, or mixtures of ethanol and water.
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Lower the temperature of the solution before cooling: Ensure the compound is fully dissolved at a temperature below its melting point.
-
Use a larger volume of solvent: This can prevent the solution from becoming too concentrated upon cooling.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.
-
Scratch the inside of the flask: This can provide a surface for crystals to nucleate.
Troubleshooting Guide: Impurity Removal
This guide provides a systematic approach to identifying and removing impurities from your N-(3-nitrophenyl)-3-oxobutanamide product.
Step 1: Preliminary Analysis
Before attempting purification, it is crucial to have an initial assessment of the purity.
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Action: Run a TLC of your crude product against the starting materials (3-nitroaniline and ethyl acetoacetate/diketene).
-
Interpretation:
-
If you see spots corresponding to the starting materials, they are present as impurities.
-
The presence of other spots indicates byproducts.
-
Step 2: Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds.
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). Heat the mixture gently. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: In a larger flask, add the crude N-(3-nitrophenyl)-3-oxobutanamide and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
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Filtration (Hot): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Step 3: Purity Confirmation
After purification, verify the purity of your N-(3-nitrophenyl)-3-oxobutanamide.
-
Action:
-
Measure the melting point of the dried crystals.
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Run a TLC of the purified product.
-
For quantitative analysis, use HPLC or ¹H NMR.
-
-
Interpretation:
-
A sharp melting point close to the literature value indicates high purity.
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A single spot on the TLC plate suggests successful removal of impurities.
-
HPLC or NMR data will provide a quantitative measure of purity.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of N-(3-nitrophenyl)-3-oxobutanamide.
Caption: Troubleshooting guide for the "oiling out" issue during recrystallization.
Technical Support Center: Synthesis of N-(3-nitrophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of N-(3-nitrophenyl)-3-oxobutanamide. Our goal is to help you optimize reaction conditions to improve both the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing N-(3-nitrophenyl)-3-oxobutanamide?
A1: The two primary and most effective methods for synthesizing N-(3-nitrophenyl)-3-oxobutanamide are:
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Reaction of 3-nitroaniline with ethyl acetoacetate: This is a classical condensation reaction that typically requires heating to drive the reaction forward by removing the ethanol byproduct.
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Reaction of 3-nitroaniline with diketene: This method is often faster and can be performed at lower temperatures as it does not produce a volatile byproduct that needs to be removed.
Q2: How does the nitro group on the phenyl ring affect the synthesis?
A2: The nitro group is a strong electron-withdrawing group. This has two main effects on the synthesis of N-(3-nitrophenyl)-3-oxobutanamide:
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Decreased Nucleophilicity: The electron-withdrawing nature of the nitro group reduces the electron density on the amine group of 3-nitroaniline, making it a weaker nucleophile compared to aniline. This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve a good yield.
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Potential for Side Reactions: While the nitro group is generally stable under the reaction conditions for acetoacetylation, prolonged exposure to high temperatures in the presence of basic or acidic reagents could potentially lead to side reactions. It is crucial to monitor the reaction progress and avoid excessive heating.
Q3: My crude product is a dark oil and won't solidify. What should I do?
A3: An oily or dark-colored crude product often indicates the presence of significant impurities. Common culprits include unreacted 3-nitroaniline (which can be a dark solid), byproducts from the self-condensation of the acetoacetylating agent, or oxidation products.
To address this, you can try the following:
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Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the desired product has low solubility, such as hexane or diethyl ether. This can help to wash away oily impurities and induce crystallization.
-
Purification by Column Chromatography: If trituration fails, column chromatography using silica gel is an effective method for separating the desired product from colored impurities and other byproducts. A common eluent system is a mixture of petroleum ether and ethyl acetate.
-
Review Reaction Conditions: Ensure that your starting materials are pure and that the reaction was conducted under an inert atmosphere if possible to minimize oxidation.
Q4: What is the best solvent for recrystallizing N-(3-nitrophenyl)-3-oxobutanamide?
A4: A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For N-(3-nitrophenyl)-3-oxobutanamide, common and effective solvents for recrystallization include:
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Ethanol
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Aqueous Ethanol (Ethanol/Water mixture)
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Isopropanol
The optimal solvent or solvent mixture may need to be determined experimentally. It is recommended to perform small-scale solubility tests to identify the most suitable solvent for your specific crude product.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Use of impure starting materials. 4. Product loss during work-up or purification. | 1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time. 2. If reacting with ethyl acetoacetate, ensure the temperature is high enough to drive off ethanol. For the diketene reaction, ensure adequate mixing and appropriate temperature control. 3. Use freshly distilled or purified 3-nitroaniline and ethyl acetoacetate/diketene. 4. Minimize transfers and use minimal amounts of cold solvent for washing during filtration. |
| Low Purity (presence of multiple spots on TLC) | 1. Unreacted starting materials. 2. Formation of diacetoacetylation byproduct. 3. Self-condensation of ethyl acetoacetate or diketene. 4. Oxidation of the amine. | 1. Ensure a 1:1 molar ratio of reactants. Purify by recrystallization or column chromatography. 2. Use a slight excess of the aniline to minimize this. This impurity can be removed by chromatography. 3. Control the reaction temperature and addition rate of the acetoacetylating agent. 4. Consider running the reaction under an inert atmosphere (e.g., nitrogen). |
| Product is colored (yellow to brown) | 1. Presence of unreacted 3-nitroaniline. 2. Formation of oxidation byproducts. | 1. Recrystallization from a suitable solvent should remove residual 3-nitroaniline. 2. Treat the solution with activated charcoal during recrystallization to remove colored impurities. |
| Difficulty with Crystallization | 1. Solution is too dilute. 2. Cooling the solution too quickly. 3. Presence of oily impurities inhibiting crystallization. | 1. Evaporate some of the solvent to concentrate the solution. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Attempt to purify the crude product by column chromatography before recrystallization. Scratching the inside of the flask with a glass rod can also help induce crystallization. |
Experimental Protocols
Synthesis of N-(3-nitrophenyl)-3-oxobutanamide from 3-Nitroaniline and Ethyl Acetoacetate
Materials:
-
3-Nitroaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., xylene or toluene, optional)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents). A high-boiling solvent can be added to facilitate heat transfer, but the reaction can also be run neat.
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Heat the reaction mixture to a gentle reflux (approximately 130-150 °C if neat, or the boiling point of the solvent).
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The crude product may solidify upon cooling.
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Collect the crude solid by vacuum filtration and wash it with a small amount of cold ethanol or hexane to remove residual starting materials.
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Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain N-(3-nitrophenyl)-3-oxobutanamide as a crystalline solid.
Purification by Recrystallization
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Transfer the crude N-(3-nitrophenyl)-3-oxobutanamide to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.
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Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.
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Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them thoroughly.
Quantitative Data Summary
The following tables provide a summary of expected outcomes based on different reaction parameters. These values are illustrative and may vary based on specific experimental conditions.
Table 1: Effect of Acetoacetylating Agent on Yield and Purity
| Acetoacetylating Agent | Reaction Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| Ethyl Acetoacetate | 130-150 | 2-4 | 65-75 | 95-98 |
| Diketene | 40-60 | 1-2 | 70-85 | 96-99 |
Table 2: Common Recrystallization Solvents and Expected Recovery
| Recrystallization Solvent | Solubility (Hot) | Solubility (Cold) | Expected Recovery (%) |
| Ethanol | High | Low | 80-90 |
| Ethanol/Water (e.g., 80:20) | Moderate | Very Low | 85-95 |
| Isopropanol | Moderate | Low | 75-85 |
Visualizations
troubleshooting guide for N-(3-nitrophenyl)-3-oxobutanamide synthesis side reactions
Welcome to the technical support center for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N-(3-nitrophenyl)-3-oxobutanamide?
The most common and straightforward synthesis involves the acetoacetylation of 3-nitroaniline. This is typically achieved by reacting 3-nitroaniline with an acetoacetylating agent such as ethyl acetoacetate or diketene. The reaction forms an amide bond between the aniline nitrogen and the acetyl group of the acetoacetate moiety.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature (monitor for degradation). - Use a catalyst such as a catalytic amount of a strong acid or base, depending on the chosen acetoacetylating agent. |
| Purity of Starting Materials | - Ensure 3-nitroaniline is pure and dry. - Use freshly distilled or high-purity ethyl acetoacetate or diketene. Water contamination can hydrolyze diketene and affect the reaction. |
| Side Reactions | - Optimize reaction temperature to minimize byproduct formation. - Consider a different acetoacetylating agent (e.g., if using diketene, try ethyl acetoacetate). |
| Product Loss During Workup | - Ensure complete precipitation of the product before filtration. - Use minimal amounts of cold solvent for washing the precipitate to avoid dissolving the product. - Optimize the recrystallization solvent system to maximize recovery. |
Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?
Several side reactions can lead to the formation of impurities. The primary expected side products include:
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Unreacted 3-nitroaniline: If the reaction is incomplete, the starting material will be present.
-
Diacetoacetylated product: It is possible, though less common, for the aniline nitrogen to be acetoacetylated twice, particularly under harsh conditions or with a large excess of the acylating agent.
-
Products from self-condensation of the acetoacetylating agent: Diketene, for example, can dimerize to form dehydroacetic acid, especially at elevated temperatures.[1]
-
Degradation products: The nitro group can be sensitive to high temperatures and certain reagents, potentially leading to decomposition.[2][3]
Q4: My product has a darker color than expected. What could be the reason?
A darker product color, such as yellowing or browning, often indicates the presence of impurities arising from oxidation or side reactions.[4] Inadequate purification or exposure to light and air can contribute to this. Ensure thorough washing and recrystallization to remove colored impurities.
Q5: What is the recommended purification method for N-(3-nitrophenyl)-3-oxobutanamide?
Recrystallization is a highly effective method for purifying the crude product. A common solvent system is ethanol or an ethanol/water mixture. The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.
Experimental Protocol: Synthesis of N-(3-nitrophenyl)-3-oxobutanamide
This protocol is a general guideline and may require optimization.
Materials:
-
3-nitroaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., xylene or toluene)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add one molar equivalent of 3-nitroaniline.
-
Add a minimal amount of xylene or toluene to create a slurry.
-
Add 1.1 molar equivalents of ethyl acetoacetate to the flask.
-
Heat the reaction mixture to reflux (typically 120-140°C) with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Continue refluxing for 3-5 hours or until TLC analysis indicates the consumption of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate. If not, cooling in an ice bath can induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude solid from a suitable solvent like ethanol to obtain the pure N-(3-nitrophenyl)-3-oxobutanamide.
-
Dry the purified product under vacuum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A flowchart for troubleshooting common synthesis issues.
Potential Side Reactions
Understanding potential side reactions is crucial for optimizing the synthesis and minimizing impurities.
Caption: Common side reactions during the synthesis.
References
stability issues and degradation of N-(3-nitrophenyl)-3-oxobutanamide during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of N-(3-nitrophenyl)-3-oxobutanamide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-(3-nitrophenyl)-3-oxobutanamide to ensure its stability?
For long-term stability, N-(3-nitrophenyl)-3-oxobutanamide should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 2-8°C.[1] It is crucial to keep the container tightly sealed to protect the compound from moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation, respectively.[2]
Q2: I've observed a discoloration (yellowing or browning) of my N-(3-nitrophenyl)-3-oxobutanamide solid sample over time. What is the likely cause?
Discoloration is a common indicator of chemical degradation. For N-(3-nitrophenyl)-3-oxobutanamide, this is likely due to:
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Oxidation: The presence of air can lead to oxidative decomposition.[2]
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in nitroaromatic compounds.[1][3]
It is highly recommended to assess the purity of the discolored material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before use to ensure it meets the requirements of your experiment.
Q3: Can I store N-(3-nitrophenyl)-3-oxobutanamide in solution? If so, what are the best practices?
Storing N-(3-nitrophenyl)-3-oxobutanamide in solution for extended periods is generally not recommended due to the risk of degradation. The primary concern is the hydrolysis of the amide bond. If short-term storage in solution is necessary, the following should be considered:
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Solvent Choice: Use a dry, aprotic solvent. Protic solvents like water and methanol can facilitate hydrolysis.
-
pH Control: Avoid acidic or basic conditions, as these can catalyze the hydrolysis of the amide linkage.
-
Temperature: Store solutions at a low temperature (e.g., -20°C) to slow down the degradation rate.
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Inert Atmosphere: Purge the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q4: What are the primary degradation pathways for N-(3-nitrophenyl)-3-oxobutanamide?
Based on its chemical structure, the main degradation pathways are expected to be:
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Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3-nitroaniline and 3-oxobutanoic acid. The latter is unstable and can subsequently decarboxylate to acetone and carbon dioxide.
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Photolysis: The nitroaromatic ring can undergo photochemical degradation upon exposure to UV light.[1][3]
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.
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Oxidation: The molecule may be susceptible to oxidative degradation, particularly if exposed to air for prolonged periods.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure, container seal). 2. Perform a purity check of the starting material using HPLC or another suitable analytical method. 3. If preparing stock solutions, use them fresh or validate their stability under your storage conditions. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Ensure your analytical method is "stability-indicating," meaning it can separate the intact compound from all potential degradation products. |
| Low assay values or potency | Degradation of the compound leading to a lower concentration of the active molecule. | 1. Re-evaluate the handling and storage procedures. 2. Use a freshly opened or newly purchased batch of the compound and compare results. 3. Quantify the purity of your current batch. |
| Change in physical appearance (color, texture) | Significant degradation has likely occurred. | 1. Do not use the material for experiments where purity is critical. 2. If possible, attempt to purify the compound (e.g., by recrystallization) and confirm its identity and purity analytically. 3. Discard the degraded material and obtain a fresh supply. |
Data Presentation
Table 1: Recommended Storage Conditions and Incompatibilities
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To minimize thermal degradation. |
| Atmosphere | Sealed in a dry environment[1] | To prevent hydrolysis and oxidative decomposition.[2] |
| Light | Protect from light | To prevent photodegradation of the nitroaromatic group.[1][3] |
| Incompatibilities | Strong acids, strong bases, oxidizing agents | Can catalyze hydrolysis and oxidation. |
Table 2: Template for Stability Study Data Collection
| Stress Condition | Duration | Temperature (°C) | % Degradation | Observations (e.g., color change) |
| 0.1 M HCl | ||||
| 0.1 M NaOH | ||||
| 3% H₂O₂ | ||||
| Thermal (Dry Heat) | ||||
| Photolytic (UV/Vis) |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4]
-
Preparation of Stock Solution: Prepare a stock solution of N-(3-nitrophenyl)-3-oxobutanamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature or slightly elevated temperature for a specified period. Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature below its melting point (e.g., 80-100°C) for a specified period. Also, reflux the stock solution at a high temperature.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method (e.g., HPLC-UV). The goal is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed.[5]
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
To improve peak shape and resolution, add a modifier like 0.1% formic acid or 0.1% phosphoric acid to the aqueous phase.
-
Employ a gradient elution to effectively separate the parent compound from its more polar or less polar degradation products.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of N-(3-nitrophenyl)-3-oxobutanamide using a UV-Vis spectrophotometer. Use this wavelength for detection to ensure high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Optimization:
-
Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.) to create a chromatogram containing the parent peak and all major degradation products.
-
Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline separation between all peaks.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Caption: Potential degradation pathways for N-(3-nitrophenyl)-3-oxobutanamide.
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a forced degradation study.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(3-nitrophenyl)-3-oxobutanamide Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of N-(3-nitrophenyl)-3-oxobutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis and purification of N-(3-nitrophenyl)-3-oxobutanamide?
A1: The synthesis of N-(3-nitrophenyl)-3-oxobutanamide, typically achieved through the condensation of 3-nitroaniline and ethyl acetoacetate, can present several challenges. These include managing reaction temperature to prevent side product formation, and purification difficulties due to the product's moderate polarity and potential for co-precipitation with starting materials. Recrystallization is often the preferred method for purification, but selecting an appropriate solvent system is critical to achieve high purity.
Q2: I am observing broad or unexpected peaks in the 1H NMR spectrum. What could be the cause?
A2: Broad peaks in the 1H NMR spectrum of N-(3-nitrophenyl)-3-oxobutanamide can arise from several factors. Keto-enol tautomerism is a common phenomenon in β-dicarbonyl compounds, leading to the presence of both keto and enol forms in solution and potentially broadened signals, especially for the protons on the α-carbon and the amide N-H.[1][2] The equilibrium between these tautomers can be influenced by the solvent, temperature, and concentration.[3][4] Additionally, proton exchange with residual water in the NMR solvent can broaden the N-H amide proton signal. The presence of paramagnetic impurities can also lead to significant peak broadening.
Q3: The interpretation of my IR spectrum is ambiguous, particularly in the carbonyl region. How can I definitively assign the peaks?
A3: N-(3-nitrophenyl)-3-oxobutanamide possesses two carbonyl groups: a ketone and an amide. These will exhibit distinct stretching frequencies in the IR spectrum, typically in the range of 1600-1750 cm⁻¹. The ketone C=O stretch is generally observed around 1715 cm⁻¹, while the amide C=O stretch (Amide I band) appears at a lower frequency, around 1660 cm⁻¹, due to resonance. The presence of the nitro group (NO₂) will also give rise to two strong absorption bands, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[5]
Q4: I am having difficulty obtaining a clear molecular ion peak in the mass spectrum. What are some potential solutions?
A4: The absence or low intensity of the molecular ion peak in electron ionization (EI) mass spectrometry can be due to the facile fragmentation of the molecule. Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), can be employed to increase the abundance of the molecular ion. Common fragmentation patterns for acetoacetanilides involve cleavage of the C-C bond between the carbonyl groups and fragmentation of the butanamide chain.
Q5: Is N-(3-nitrophenyl)-3-oxobutanamide susceptible to polymorphism or thermal degradation?
Troubleshooting Guides
Synthesis and Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction; formation of side products. | Optimize reaction time and temperature. Ensure purity of starting materials (3-nitroaniline and ethyl acetoacetate). Consider using a catalyst if the reaction is slow. |
| Product oils out during recrystallization | The chosen solvent is not optimal; the solution is too concentrated. | Select a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use a larger volume of solvent. Ensure slow cooling to promote crystal formation. |
| Persistent impurities after purification | Co-precipitation of starting materials or byproducts. | Perform multiple recrystallizations. Consider column chromatography if recrystallization is ineffective. Wash the crude product with a solvent that dissolves the impurities but not the product. |
Spectroscopic Characterization
| Problem | Potential Cause | Troubleshooting Steps |
| 1H NMR: Complex aromatic region | Overlapping signals of the four aromatic protons. | Use a higher field NMR spectrometer for better signal dispersion. Perform 2D NMR experiments (e.g., COSY) to establish proton-proton correlations. |
| 1H NMR: Absence of N-H proton signal | Rapid proton exchange with acidic protons in the solvent (e.g., water). | Use a dry deuterated solvent. A D₂O exchange experiment can confirm the presence of an exchangeable proton; the N-H peak will disappear upon addition of D₂O. |
| IR: Broad absorption in the 3200-3500 cm⁻¹ region | Presence of water or intermolecular hydrogen bonding. | Ensure the sample is thoroughly dried. Intermolecular hydrogen bonding of the N-H group can also cause broadening. |
| Mass Spec: No clear molecular ion (M+) peak | The molecule is fragmenting easily under the ionization conditions. | Use a softer ionization technique like ESI or CI. Lower the ionization energy in EI-MS if possible. |
Data Presentation
Table 1: Predicted Spectroscopic Data for N-(3-nitrophenyl)-3-oxobutanamide
| Technique | Parameter | Predicted Value/Observation |
| 1H NMR (CDCl₃) | Chemical Shift (δ) | ~2.3 ppm (s, 3H, CH₃); ~3.6 ppm (s, 2H, CH₂); ~7.5-8.5 ppm (m, 4H, Ar-H); ~9.9 ppm (s, 1H, NH) |
| 13C NMR (CDCl₃) | Chemical Shift (δ) | ~31 ppm (CH₃); ~50 ppm (CH₂); ~115-150 ppm (Ar-C); ~164 ppm (Amide C=O); ~201 ppm (Ketone C=O) |
| IR (KBr) | Wavenumber (cm⁻¹) | ~3300 (N-H stretch); ~1715 (Ketone C=O stretch); ~1660 (Amide C=O stretch); ~1530 & ~1350 (NO₂ stretches) |
| Mass Spec (EI) | Key Fragments (m/z) | 222 (M+), 180 ([M-CH₂CO]+), 138 ([M-CH₂CO-C₂H₂O]+), 92, 65 |
Note: These are predicted values based on analogous compounds and may vary depending on experimental conditions.
Experimental Protocols
General Synthesis of N-(3-nitrophenyl)-3-oxobutanamide
This protocol is a general procedure adapted from the synthesis of similar acetoacetanilides.
Materials:
-
3-nitroaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., xylene or toluene)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 3-nitroaniline with 1.1 molar equivalents of ethyl acetoacetate in a minimal amount of xylene.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure N-(3-nitrophenyl)-3-oxobutanamide.[10]
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
For D₂O exchange, acquire a standard ¹H NMR spectrum, then add one drop of D₂O, shake the tube, and re-acquire the spectrum.
Mandatory Visualizations
References
- 1. lifescienceglobal.com [lifescienceglobal.com]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. researchgate.net [researchgate.net]
- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on N-(3-nitrophenyl)-3-oxobutanamide Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reactivity of N-(3-nitrophenyl)-3-oxobutanamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent reaction rates or product yields | 1. Solvent Purity: Trace amounts of water or other impurities in the solvent can significantly alter the reaction pathway and kinetics. 2. Keto-Enol Tautomerism: The reactivity of N-(3-nitrophenyl)-3-oxobutanamide is highly dependent on the equilibrium between its keto and enol tautomers, which is influenced by the solvent.[1][2] 3. Temperature Fluctuations: Minor changes in temperature can affect reaction rates and tautomeric equilibrium. | 1. Solvent Purity: Use high-purity, anhydrous solvents. Consider purifying solvents using standard laboratory procedures. 2. Characterize Tautomeric Equilibrium: Use 1H NMR or UV-Vis spectroscopy to determine the relative concentrations of the keto and enol forms in each solvent before starting the reaction. 3. Precise Temperature Control: Employ a constant temperature bath or reaction block to maintain a stable temperature throughout the experiment. |
| Difficulty dissolving the starting material | 1. Solvent Polarity: N-(3-nitrophenyl)-3-oxobutanamide, an acetoacetanilide derivative, may have limited solubility in non-polar solvents.[3] 2. Solid-State Form: The crystalline structure of the starting material can affect its dissolution rate. | 1. Solvent Selection: Refer to solubility data for structurally similar compounds. Consider using a co-solvent system to enhance solubility. Acetoacetanilides are generally soluble in oxygenated and chlorinated solvents.[4] 2. Pre-treatment: Gently warm the solvent or use sonication to aid dissolution. Ensure the material is finely powdered to increase surface area. |
| Side reactions or unexpected byproducts | 1. Solvent Reactivity: Some solvents may participate in the reaction, especially under certain pH or temperature conditions. 2. Self-Condensation: Acetoacetanilides can undergo self-condensation reactions. 3. Instability of Enol Form: The enol tautomer can be unstable under certain conditions.[4] | 1. Inert Solvent Choice: Select a solvent that is known to be inert under the reaction conditions. 2. Optimize Reaction Conditions: Adjust temperature, concentration, and reaction time to minimize side reactions. 3. Product Characterization: Use techniques like LC-MS or GC-MS to identify byproducts and understand the side reaction pathways. |
| Non-reproducible spectroscopic data (NMR, UV-Vis) | 1. Concentration Effects: The position of equilibrium and spectroscopic signals can be concentration-dependent. 2. Solvent-Solute Interactions: Specific interactions such as hydrogen bonding with the solvent can cause shifts in spectroscopic signals.[1][5] 3. pH of the Solution: Traces of acid or base can alter the tautomeric equilibrium. | 1. Consistent Concentration: Use a consistent and accurately determined concentration for all spectroscopic measurements. 2. Solvent Selection: Be aware of the potential for specific solvent interactions and choose solvents that minimize these effects if they interfere with the analysis. 3. pH Control: Use buffered solutions or ensure the solvent is neutral if pH is a critical factor. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the keto-enol tautomerism of N-(3-nitrophenyl)-3-oxobutanamide?
A1: The keto-enol equilibrium of β-ketoamides like N-(3-nitrophenyl)-3-oxobutanamide is significantly influenced by solvent polarity.[1][2] Generally, polar solvents can stabilize the more polar tautomer. The enol form is often stabilized by intramolecular hydrogen bonding.[1][5] In solution, this compound likely exists as a mixture of the ketoamide and the Z-enolamide tautomers.[2] The specific equilibrium position will depend on the interplay between intramolecular hydrogen bonding and solvent-solute interactions.
Q2: What is the expected effect of protic vs. aprotic solvents on the reactivity?
A2: Protic solvents (e.g., alcohols) can form hydrogen bonds with both the keto and enol forms, potentially disrupting the intramolecular hydrogen bond of the enol tautomer and shifting the equilibrium. Aprotic solvents (e.g., acetonitrile, DMSO) will interact differently, primarily through dipole-dipole interactions. The reactivity of the compound in a given reaction will depend on which tautomer is more reactive under the specific conditions and how the solvent stabilizes the transition state.
Q3: Which analytical techniques are best suited for studying solvent effects on this compound?
A3:
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1H NMR Spectroscopy: This is a powerful tool for quantifying the ratio of keto and enol tautomers in different deuterated solvents. The distinct signals for the vinyl proton of the enol form and the methylene protons of the keto form allow for direct comparison.[1][2]
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UV-Vis Spectroscopy: The keto and enol forms have different chromophores and will exhibit different absorption maxima. Changes in the absorption spectrum in various solvents can provide qualitative and sometimes quantitative information about the tautomeric equilibrium.
-
Kinetic Studies: Monitoring the reaction rate in different solvents using techniques like UV-Vis or HPLC will provide quantitative data on the solvent's effect on reactivity.
Q4: Are there any known safety concerns when working with N-(3-nitrophenyl)-3-oxobutanamide?
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium by 1H NMR Spectroscopy
Objective: To quantify the relative amounts of the keto and enol tautomers of N-(3-nitrophenyl)-3-oxobutanamide in different deuterated solvents.
Materials:
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N-(3-nitrophenyl)-3-oxobutanamide
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Deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD)
-
NMR tubes
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Prepare a stock solution of N-(3-nitrophenyl)-3-oxobutanamide in a suitable volatile solvent.
-
Accurately weigh a consistent amount of the compound into several NMR tubes.
-
Evaporate the volatile solvent under a stream of inert gas.
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To each tube, add a precise volume (e.g., 0.6 mL) of a different deuterated solvent.
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Cap the tubes and gently agitate until the compound is fully dissolved.
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Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a set period.
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Acquire the 1H NMR spectrum for each sample.
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Integrate the signals corresponding to the methylene protons of the keto form and the vinyl proton of the enol form.
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Calculate the percentage of each tautomer using the integrated areas.
Protocol 2: Kinetic Analysis of a Reaction in Different Solvents by UV-Vis Spectroscopy
Objective: To determine the rate constant of a reaction involving N-(3-nitrophenyl)-3-oxobutanamide in various solvents.
Materials:
-
N-(3-nitrophenyl)-3-oxobutanamide
-
Reactant(s) for the chosen reaction
-
A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)
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UV-Vis spectrophotometer with a thermostatted cuvette holder
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Quartz cuvettes
-
Syringes and needles
Procedure:
-
Determine the λmax (wavelength of maximum absorbance) for the reactant or product that will be monitored.
-
Prepare stock solutions of N-(3-nitrophenyl)-3-oxobutanamide and the other reactant(s) in each solvent.
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Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
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In a quartz cuvette, place the appropriate volume of the N-(3-nitrophenyl)-3-oxobutanamide solution.
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Initiate the reaction by injecting the other reactant(s) into the cuvette and quickly mixing.
-
Immediately begin recording the absorbance at the predetermined λmax over time.
-
Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Analyze the absorbance vs. time data to determine the reaction order and calculate the rate constant (k).
-
Repeat the experiment for each solvent.
Quantitative Data Summary
The following tables present hypothetical data based on typical results for structurally similar β-ketoamides to illustrate the expected solvent effects.
Table 1: Keto-Enol Equilibrium of N-(3-nitrophenyl)-3-oxobutanamide in Various Solvents at 25 °C
| Solvent | Dielectric Constant (ε) | % Keto Tautomer | % Enol Tautomer |
| Hexane | 1.88 | 25 | 75 |
| Toluene | 2.38 | 35 | 65 |
| Dichloromethane | 8.93 | 50 | 50 |
| Acetonitrile | 37.5 | 65 | 35 |
| Ethanol | 24.5 | 70 | 30 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 85 | 15 |
Table 2: Hypothetical Rate Constants for a Reaction of N-(3-nitrophenyl)-3-oxobutanamide at 25 °C
| Solvent | Rate Constant (k) (M-1s-1) |
| Hexane | 0.015 |
| Toluene | 0.028 |
| Dichloromethane | 0.052 |
| Acetonitrile | 0.091 |
| Ethanol | 0.115 |
Visualizations
Caption: Workflow for Investigating Solvent Effects.
Caption: Solvent Influence on Keto-Enol Equilibrium.
References
- 1. scirp.org [scirp.org]
- 2. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 3. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 4. Acetoacetanilide | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for Reactions with N-(3-nitrophenyl)-3-oxobutanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-nitrophenyl)-3-oxobutanamide. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions that N-(3-nitrophenyl)-3-oxobutanamide typically undergoes?
A1: N-(3-nitrophenyl)-3-oxobutanamide is a versatile intermediate. The two most common types of catalytic reactions it is subjected to are catalytic hydrogenation of the nitro group to an amine and various cyclization reactions to form heterocyclic structures. Asymmetric hydrogenation to create chiral centers is also a significant application.
Q2: I am observing discoloration in my final product. What is the likely cause and how can I prevent it?
A2: Discoloration, often appearing as a brown or off-white color, is frequently due to the presence of oxidized impurities. The resulting aminophenyl group after nitro reduction is sensitive to air and light, leading to the formation of colored byproducts. It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1]
Q3: My NMR spectrum shows unexpected aromatic signals. How can I identify the impurity?
A3: Unexpected aromatic signals can arise from several sources, including unreacted starting material, side-products from incomplete cyclization, or over-reduction of the aromatic ring under harsh hydrogenation conditions. Comparing the integration of the aromatic protons to the protons of the butanamide side chain can help in identifying the nature of the impurity.
Q4: How does the electron-withdrawing nitro group on the phenyl ring affect reaction rates?
A4: The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient. This can slow down the rate of reactions that involve electrophilic attack on the ring. In the context of catalytic hydrogenation, it can also influence the rate of reduction.[2] For certain reactions, this electronic property can be exploited to achieve regioselectivity.
Troubleshooting Guides
Problem 1: Low Yield in Catalytic Hydrogenation of the Nitro Group
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is allowed to proceed to completion. Gentle heating may be required for some catalyst systems.[1] |
| Catalyst Inactivation | The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst or a different type of catalyst. |
| Insufficient Reducing Agent | In catalytic hydrogenation, ensure adequate hydrogen pressure. For transfer hydrogenation, use a sufficient molar excess of the hydrogen donor (e.g., ammonium formate). |
| Product Loss During Work-up | The resulting N-(3-aminophenyl)-3-oxobutanamide may have some water solubility. Avoid excessive washing with water during the extraction process. Optimize your extraction and crystallization solvents to maximize product recovery.[1] |
Problem 2: Poor Diastereoselectivity or Enantioselectivity in Asymmetric Reactions
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst-Ligand Combination | The choice of metal precursor and chiral ligand is critical. For asymmetric hydrogenations, catalyst systems like Rhodium or Nickel with chiral phosphine ligands (e.g., DuanPhos) have shown high efficiency for similar substrates.[3] A thorough screening of different ligands is recommended. |
| Incorrect Reaction Temperature or Pressure | Temperature and hydrogen pressure can significantly impact stereoselectivity. Perform an optimization study by systematically varying these parameters. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. Screen a range of solvents with varying properties. |
| Racemization of Product | The product may be racemizing under the reaction or work-up conditions. Check the stability of the chiral product under the experimental conditions. |
Problem 3: Formation of Undesired Side Products in Cyclization Reactions
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | The presence of multiple reactive sites can lead to different cyclization pathways. The choice of catalyst and reaction conditions can direct the reaction towards the desired product. For example, in base-mediated cyclizations, the choice of base can be critical.[4] |
| Polymerization or Decomposition | High reaction temperatures or prolonged reaction times can lead to the formation of polymeric materials or decomposition of the starting material or product. Monitor the reaction closely and try to run it at the lowest effective temperature. |
| Incomplete Cyclization | An intermediate may be observed as a major side product. This could be due to insufficient reaction time, temperature, or catalyst loading. |
Experimental Protocols
Key Experiment: Catalyst Screening for Asymmetric Hydrogenation
This protocol outlines a general procedure for screening different catalysts for the asymmetric hydrogenation of the keto-group in N-(3-nitrophenyl)-3-oxobutanamide.
-
Preparation of the Catalyst System: In a glovebox, to a solution of the metal precursor (e.g., [Rh(COD)2]BF4) in a degassed solvent (e.g., CH2Cl2), add a solution of the chiral ligand (e.g., a chiral bisphosphine) in the same solvent. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a high-pressure autoclave, place a solution of N-(3-nitrophenyl)-3-oxobutanamide in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add the pre-formed catalyst solution to the autoclave under an inert atmosphere.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-50 bar). Stir the reaction at the desired temperature (e.g., 25-50 °C).
-
Monitoring and Work-up: Monitor the reaction by taking aliquots and analyzing them by chiral HPLC. Once the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: Workflow for Catalyst Screening in Asymmetric Hydrogenation.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
methods for monitoring the progress of reactions involving N-(3-nitrophenyl)-3-oxobutanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving N-(3-nitrophenyl)-3-oxobutanamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
General Monitoring
Q1: What are the most common methods for monitoring the progress of a reaction involving N-(3-nitrophenyl)-3-oxobutanamide?
A1: The most common and effective methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][2] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy can also be employed, depending on the specific reaction and available equipment.[3][4][5]
Q2: How do I choose the best monitoring technique for my specific reaction?
A2: The choice depends on several factors:
-
Speed and frequency of monitoring: TLC is excellent for rapid, qualitative checks.[2]
-
Quantitative data required: HPLC provides accurate quantitative data on the consumption of reactants and formation of products.
-
Complexity of the reaction mixture: HPLC offers superior separation of complex mixtures.[6]
-
Structural information needed: NMR spectroscopy is unparalleled for gaining detailed structural insights into reactants, intermediates, and products.[4][7]
-
Chromophoric properties: UV-Vis spectroscopy is a viable option if the starting material and product have distinct UV-Vis absorbance spectra.[5][8]
Thin-Layer Chromatography (TLC)
Q3: How do I select an appropriate solvent system (mobile phase) for TLC analysis?
A3: The goal is to achieve good separation between the starting material and the product. A good starting point for normal-phase silica gel TLC is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[2] The ideal solvent system should give your starting material an Rf value of approximately 0.3-0.4, allowing clear visualization of the product spot, which will likely have a different Rf value.[1][9]
Q4: What is a "co-spot" and why is it essential in reaction monitoring?
A4: A co-spot is a single lane on the TLC plate where you apply both a sample of the starting material and an aliquot of the reaction mixture.[9][10] This is crucial for confirming the identity of the starting material spot in the reaction lane, especially when the reactant and product have very similar Rf values.[9]
Q5: How is the Retention Factor (Rf) value calculated and used?
A5: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11] It is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Under identical conditions, the Rf value is a characteristic constant for a given compound, which helps in identifying the disappearance of reactants and the appearance of products.[11]
High-Performance Liquid Chromatography (HPLC)
Q6: What are the recommended starting conditions for developing an HPLC method for N-(3-nitrophenyl)-3-oxobutanamide?
A6: A reverse-phase HPLC method is a good starting point. You can begin with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water.[12] Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape.[12] A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is often effective.
Q7: How do I prepare my reaction samples for HPLC analysis?
A7: Take a small aliquot from the reaction mixture, quench the reaction if necessary, and dilute it with a suitable solvent. It is best to dissolve and inject samples in the mobile phase if possible.[13] The sample should then be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q8: Can NMR be used for real-time reaction monitoring?
A8: Yes, NMR spectroscopy is a powerful tool for online and real-time reaction monitoring.[3] It allows for the direct observation of the disappearance of reactant signals and the appearance of product signals, providing kinetic and mechanistic information.[3][4]
Q9: My ¹H NMR spectrum shows more peaks than I expected for N-(3-nitrophenyl)-3-oxobutanamide. Why?
A9: This is likely due to keto-enol tautomerism. As a β-dicarbonyl compound, N-(3-nitrophenyl)-3-oxobutanamide can exist as an equilibrium mixture of the keto and enol forms. If the equilibrium is slow on the NMR timescale, you will see a distinct set of peaks for each tautomer.[12]
Troubleshooting Guides
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is too concentrated (overloaded).[14][15] | Dilute the sample and re-spot.[15] |
| The sample contains strongly acidic or basic compounds.[15] | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[15] | |
| Spots Remain at the Baseline | The mobile phase is not polar enough.[15][16] | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[15] |
| Spots Run with the Solvent Front | The mobile phase is too polar.[15] | Decrease the polarity of the mobile phase by decreasing the proportion of the polar solvent.[15] |
| No Spots are Visible | The sample concentration is too low.[14][15] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[14][15] |
| The compound is not UV-active. | Use a visualization stain (e.g., potassium permanganate, iodine). | |
| Uneven Solvent Front | The TLC plate is touching the side of the developing chamber.[14] | Ensure the plate is centered in the chamber and not in contact with the sides. |
Troubleshooting Common HPLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | Interaction with active silanol groups on the column.[17] | Use a high-purity silica-based column. Add a competing base (e.g., triethylamine) to the mobile phase or decrease the mobile phase pH.[17] |
| Column overload.[17] | Reduce the amount of sample injected.[17] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Prepare or dilute the sample in the mobile phase. |
| Column overload. | Reduce the amount of sample injected. | |
| Split Peaks | Partially blocked column inlet frit.[1] | Replace the column inlet frit or the entire column.[1] |
| A void has formed in the column.[1] | Replace the column.[1] | |
| Retention Time Drift | Poor temperature control.[18] | Use a column oven to maintain a consistent temperature.[18] |
| Mobile phase composition is changing.[6][18] | Prepare fresh mobile phase. Ensure the pump's mixing performance is adequate.[6][18] | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[6] | Systematically isolate components to identify the blockage. Reverse flush the column (if recommended by the manufacturer) or replace the blocked component.[6] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: With a soft pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[11]
-
Sample Preparation: Prepare dilute solutions of your starting material (for reference) and the reaction mixture in a volatile solvent.
-
Spotting: Using separate capillary tubes, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.[9][10]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[11] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate chemical stain.
-
Analysis: Observe the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. Calculate the Rf values for all spots.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Method Development (Initial):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both reactant and product absorb (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding to a vial containing a quenching agent or a large volume of cold solvent).
-
Dilute the sample with the initial mobile phase composition.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared reaction mixture sample.
-
Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
Visualizations
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).
Caption: Troubleshooting logic for common HPLC issues in reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. silicycle.com [silicycle.com]
- 16. Chromatography [chem.rochester.edu]
- 17. hplc.eu [hplc.eu]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Analysis of N-(3-nitrophenyl)-3-oxobutanamide and Other Acetoacetanilides: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(3-nitrophenyl)-3-oxobutanamide with other key acetoacetanilides, including the unsubstituted acetoacetanilide, N-(2-nitrophenyl)-3-oxobutanamide, and N-(4-nitrophenyl)-3-oxobutanamide. The comparison focuses on their physicochemical properties and available data on their biological performance, particularly their antimicrobial activities. While direct comparative studies on the anti-inflammatory and cytotoxic effects of these specific compounds are limited in the available literature, this guide furnishes detailed experimental protocols for these assays to facilitate further research.
Physicochemical Properties
A comparative summary of the key physicochemical properties of N-(3-nitrophenyl)-3-oxobutanamide and related acetoacetanilides is presented below. These properties are crucial in understanding the potential behavior of these compounds in biological systems and for the design of future experiments.
| Property | N-(3-nitrophenyl)-3-oxobutanamide | N-(2-nitrophenyl)-3-oxobutanamide | N-(4-nitrophenyl)-3-oxobutanamide | Acetoacetanilide (unsubstituted) |
| Molecular Formula | C₁₀H₁₀N₂O₄ | C₁₀H₁₀N₂O₄ | C₁₀H₁₀N₂O₄ | C₁₀H₁₁NO₂ |
| Molecular Weight ( g/mol ) | 222.20 | 222.20 | 222.20 | 177.20 |
| Appearance | Yellow to orange-yellow crystal | - | Bright yellow crystalline powder[1][2] | White crystalline solid[3][4] |
| Melting Point (°C) | 120-121 | - | 122-123[5] | 83-88[6] |
| Boiling Point (°C) | 439.7±30.0 (Predicted) | - | 498.6 at 760 mmHg[1][2] | Decomposes[7] |
| Density (g/cm³) | 1.350±0.06 (Predicted) | - | 1.331[1][2] | 1.26 at 20°C[7] |
| Water Solubility | Almost insoluble | - | - | Poorly soluble[6] |
| XLogP3 | - | - | 2.1 | 1.5 |
Biological Activity: A Comparative Overview
Direct comparative biological data for N-(3-nitrophenyl)-3-oxobutanamide is scarce. However, studies on structurally similar compounds provide valuable insights into its potential activities. The nitro group's position on the phenyl ring is known to significantly influence the biological properties of aromatic compounds.
Antimicrobial Activity
A study on benzylidene derivatives of 3-oxobutanamide, which share a similar core structure, reveals the potent antibacterial activity of nitro-substituted compounds. The data below from a study by Kumar et al. (2022) on (Z)-2-(nitrobenzylidene)-3-oxobutanamides offers a close parallel for understanding the potential antimicrobial performance of the target acetoacetanilides[8][9].
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2[9] |
| Acinetobacter baumannii (MDR) | 16[9] | |
| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 |
This data suggests that the presence and position of the nitro group can confer significant antibacterial activity, particularly against resistant strains.
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key biological assays are provided below.
Synthesis of Acetoacetanilides
A general method for the synthesis of acetoacetanilides involves the acetoacetylation of the corresponding aniline derivative.
Workflow for Acetoacetanilide Synthesis
Caption: General workflow for the synthesis of acetoacetanilide derivatives.
Procedure: Acetoacetanilide and its derivatives can be prepared by the acetoacetylation of the corresponding aniline using diketene[6]. The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Procedure:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to a control group that received only the vehicle.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Cytotoxicity Assay
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Acetoacetanilide | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ACETOACETANILIDE [qingdaodyes.com]
- 5. echemi.com [echemi.com]
- 6. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 7. ACETOACETANILIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. rsc.org [rsc.org]
- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of N-(3-nitrophenyl)-3-oxobutanamide Using Spectroscopic Methods
For Immediate Release
This guide provides a comprehensive comparison of spectroscopic data for N-(3-nitrophenyl)-3-oxobutanamide and its structural isomers, N-(2-nitrophenyl)-3-oxobutanamide and N-(4-nitrophenyl)-3-oxobutanamide. The objective is to offer researchers, scientists, and drug development professionals a clear framework for the structural validation of the target compound using common spectroscopic techniques.
The differentiation of these isomers is critical in chemical synthesis and drug development, as the position of the nitro group on the phenyl ring significantly influences the molecule's chemical properties and biological activity. This document outlines the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for structural elucidation.
Spectroscopic Data Comparison
The structural validation of N-(3-nitrophenyl)-3-oxobutanamide relies on the unique spectroscopic fingerprint of the molecule, which can be distinguished from its ortho- and para-isomers. The following tables summarize the predicted and typical spectroscopic data for all three compounds.
Note on Keto-Enol Tautomerism: As a β-dicarbonyl compound, N-(3-nitrophenyl)-3-oxobutanamide and its isomers can exist in equilibrium between a keto and an enol tautomer. This may result in two sets of signals for the butanamide moiety in NMR spectra, particularly for the -CH₂- and acetyl -CH₃ groups. The data presented below primarily focuses on the major keto tautomer for clarity.
Table 1: Comparative ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
The most significant diagnostic feature in the ¹H NMR spectrum is the splitting pattern and chemical shifts of the aromatic protons.
| Assignment | N-(2-nitrophenyl)-3-oxobutanamide (ortho) | N-(3-nitrophenyl)-3-oxobutanamide (meta) | N-(4-nitrophenyl)-3-oxobutanamide (para) | Key Differentiators |
| Ar-H | Complex multiplet pattern (approx. δ 7.2-8.5 ppm) | Four distinct signals with characteristic meta and ortho couplings (approx. δ 7.5-8.6 ppm) | Symmetrical AA'BB' system, two doublets (approx. δ 7.8 and 8.2 ppm) | The aromatic region provides unambiguous identification of the substitution pattern. |
| -NH (amide) | ~δ 10.5 (broad s) | ~δ 9.5 (broad s) | ~δ 9.8 (broad s) | Shift can be influenced by intramolecular hydrogen bonding, especially in the ortho isomer. |
| -CH₂- (keto) | ~δ 3.7 (s) | ~δ 3.6 (s) | ~δ 3.6 (s) | Generally a singlet in the keto form. |
| -CH₃ (acetyl) | ~δ 2.3 (s) | ~δ 2.3 (s) | ~δ 2.3 (s) | Consistent across isomers. |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
| Assignment | N-(2-nitrophenyl)-3-oxobutanamide (ortho) | N-(3-nitrophenyl)-3-oxobutanamide (meta) | N-(4-nitrophenyl)-3-oxobutanamide (para) | Key Differentiators |
| C=O (ketone) | ~δ 204 | ~δ 204 | ~δ 204 | Largely unaffected by isomerism. |
| C=O (amide) | ~δ 165 | ~δ 165 | ~δ 165 | Largely unaffected by isomerism. |
| Ar-C (quaternary) | ~δ 145 (C-NO₂), ~δ 135 (C-NH) | ~δ 148 (C-NO₂), ~δ 139 (C-NH) | ~δ 144 (C-NO₂), ~δ 143 (C-NH) | The chemical shifts of the carbon atoms directly attached to the nitro and amide groups are diagnostic. |
| Ar-CH | 4 distinct signals | 4 distinct signals | 2 distinct signals | The number of aromatic CH signals reflects the symmetry of the molecule. The para isomer is the most symmetrical. |
| -CH₂- (keto) | ~δ 50 | ~δ 50 | ~δ 50 | Consistent across isomers. |
| -CH₃ (acetyl) | ~δ 31 | ~δ 31 | ~δ 31 | Consistent across isomers. |
Table 3: Comparative Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Differentiators |
| N-H Stretch (amide) | 3350 - 3250 | The peak position and shape can vary slightly due to differences in hydrogen bonding. |
| C-H Stretch (aromatic) | 3150 - 3050 | Present in all isomers. |
| C=O Stretch (ketone) | ~1720 | A strong, sharp absorption. |
| C=O Stretch (amide I) | ~1670 | A strong, sharp absorption. |
| N-O Stretch (asymmetric) | 1550 - 1510 | A very strong absorption, characteristic of the nitro group. |
| N-O Stretch (symmetric) | 1360 - 1330 | A strong absorption, characteristic of the nitro group. |
| C-H Out-of-Plane Bending | 900 - 680 | The pattern of these bands in the fingerprint region can sometimes help distinguish substitution patterns (ortho vs. meta vs. para). |
Mass Spectrometry (MS)
For all three isomers, the expected molecular weight is 222.20 g/mol . High-resolution mass spectrometry should yield a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) corresponding to the elemental formula C₁₀H₁₀N₂O₄.
-
Expected [M+H]⁺: m/z 223.0662
-
Key Fragments: While the molecular ion will be the same, the relative abundances of fragment ions may differ. Common fragmentation pathways include the loss of the acetyl group ([M-43]), and cleavage of the amide bond, leading to fragments corresponding to the nitrophenyl and acetoacetamide moieties.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of N-(3-nitrophenyl)-3-oxobutanamide and distinguishing it from its isomers.
Caption: Workflow for spectroscopic validation of N-(3-nitrophenyl)-3-oxobutanamide.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: ¹H and ¹³C NMR Spectroscopy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture in a die under high pressure to form a transparent pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) or Electron Ionization (EI) with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile for ESI. For EI, a solid probe can be used.
-
Data Acquisition:
-
ESI: Infuse the sample solution into the ion source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ ions.
-
EI: Introduce the sample into the high-vacuum source and bombard it with 70 eV electrons to generate the molecular ion [M]⁺ and various fragment ions.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated from the elemental formula. Analyze the fragmentation pattern to support the proposed structure.
A Comparative Analysis of the Biological Activity of N-(3-nitrophenyl)-3-oxobutanamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of N-(3-nitrophenyl)-3-oxobutanamide and its ortho- and para-isomers. Due to a lack of direct comparative studies on these specific molecules, this analysis is based on available data for structurally related compounds and established principles of structure-activity relationships (SAR).
Introduction
N-aryl-3-oxobutanamides are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The introduction of a nitro group onto the phenyl ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The position of the nitro group (ortho, meta, or para) is a critical determinant of the compound's overall biological profile. While comprehensive data on the specific isomers of N-(nitrophenyl)-3-oxobutanamide is limited, preliminary findings and research on analogous structures suggest potential for antimicrobial and other biological activities.
Chemical Structures
The three isomers of N-(nitrophenyl)-3-oxobutanamide are:
-
N-(2-nitrophenyl)-3-oxobutanamide (ortho-isomer)
-
N-(3-nitrophenyl)-3-oxobutanamide (meta-isomer)
-
N-(4-nitrophenyl)-3-oxobutanamide (para-isomer)
Comparative Biological Activity: An Evidence-Based Projection
Based on this evidence, it is plausible to hypothesize a similar trend for the N-(nitrophenyl)-3-oxobutanamide isomers.
Table 1: Projected Biological Activity of N-(nitrophenyl)-3-oxobutanamide Isomers
| Isomer | Projected Biological Activity | Supporting Evidence |
| N-(2-nitrophenyl)-3-oxobutanamide | Likely lower antimicrobial activity compared to meta and para isomers. | Steric hindrance from the ortho-nitro group may impede optimal binding to microbial targets. |
| N-(3-nitrophenyl)-3-oxobutanamide | Potentially significant antimicrobial activity. | The meta-position of the nitro group in analogous 2-benzylidene-3-oxobutanamide derivatives showed good antimicrobial efficacy[1]. |
| N-(4-nitrophenyl)-3-oxobutanamide | Potentially significant antimicrobial activity. | The para-position of the nitro group in analogous 2-benzylidene-3-oxobutanamide derivatives demonstrated notable antimicrobial effects[1]. |
It is important to note that while primarily used as an intermediate in the synthesis of pigments and dyes, the structural alerts within N-(4-nitrophenyl)-3-oxobutanamide suggest the potential for biological activity that warrants further investigation.
Potential Signaling Pathways and Mechanisms
The precise signaling pathways and mechanisms of action for these compounds are yet to be elucidated. However, based on the activities of other N-aryl-3-oxobutanamides and nitroaromatic compounds, several possibilities can be proposed:
-
Inhibition of Microbial Enzymes: The oxobutanamide moiety could act as a pharmacophore that interacts with and inhibits essential microbial enzymes.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the nitrophenyl group might facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption.
-
Generation of Reactive Oxygen Species (ROS): The nitro group can be enzymatically reduced within microbial cells to form nitroso and hydroxylamino derivatives, which can then be re-oxidized, leading to the generation of superoxide radicals and other ROS. This oxidative stress can damage cellular components and lead to cell death.
Caption: Proposed mechanisms of antimicrobial action for N-(nitrophenyl)-3-oxobutanamides.
Experimental Protocols for Further Investigation
To validate the projected biological activities and elucidate the mechanisms of action, the following experimental protocols are recommended:
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the N-(nitrophenyl)-3-oxobutanamide isomers against a panel of pathogenic bacteria and fungi.
Method: Broth Microdilution Assay
-
Preparation of Compounds: Dissolve the ortho-, meta-, and para-isomers in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for each microorganism.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay
Objective: To assess the toxicity of the compounds against mammalian cells.
Method: MTT Assay
-
Cell Lines: Use a human cell line such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells).
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-(nitrophenyl)-3-oxobutanamide isomers for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the resulting formazan crystals with a suitable solvent.
-
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the untreated control.
Caption: A general workflow for the biological evaluation of N-(nitrophenyl)-3-oxobutanamide isomers.
Conclusion and Future Directions
While direct comparative data is currently unavailable, evidence from related compounds suggests that the meta- and para-isomers of N-(nitrophenyl)-3-oxobutanamide are promising candidates for antimicrobial activity. The ortho-isomer is predicted to be less active due to steric effects. Further experimental validation using standardized protocols is crucial to confirm these projections and to establish a definitive structure-activity relationship. Future research should also focus on elucidating the specific molecular targets and signaling pathways involved in their biological effects. Such studies will be instrumental in determining the potential of these compounds as leads for the development of novel therapeutic agents.
References
comparing the efficacy of N-(3-nitrophenyl)-3-oxobutanamide in different synthetic routes
A Comparative Guide to the Synthetic Efficacy of N-(3-nitrophenyl)-3-oxobutanamide
In the landscape of pharmaceutical and chemical research, the synthesis of intermediate compounds is a critical step that dictates the efficiency, cost-effectiveness, and environmental impact of the overall process. N-(3-nitrophenyl)-3-oxobutanamide is a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
Two principal routes for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide have been established, paralleling the general synthesis of acetoacetanilide derivatives: the condensation of 3-nitroaniline with a β-keto-ester, typically ethyl acetoacetate, and the acylation of 3-nitroaniline with diketene. The choice between these methods often hinges on factors such as reagent availability, desired yield and purity, reaction conditions, and scalability.
Quantitative Data Comparison
The efficacy of each synthetic route can be evaluated based on key performance indicators such as reaction time, temperature, yield, and purity of the final product. The following table summarizes the available quantitative data for the two primary synthetic routes to N-(3-nitrophenyl)-3-oxobutanamide.
| Parameter | Route 1: Ethyl Acetoacetate Condensation | Route 2: Diketene Acylation |
| Starting Materials | 3-nitroaniline, Ethyl acetoacetate | 3-nitroaniline, Diketene |
| Reaction Time | 2 - 4 hours | 1.5 - 3 hours[1] |
| Reaction Temperature | 120 - 140°C[2] | 20 - 30°C[1] |
| Typical Yield | ~69% (analogous reaction)[3] | 97 - 99%[1] |
| Purity | High after recrystallization | High |
| Key Advantages | Readily available starting materials, classic well-understood reaction. | High yield, milder reaction conditions, shorter reaction time. |
| Key Disadvantages | Higher reaction temperatures, longer reaction times, moderate yield. | Diketene is highly reactive and requires careful handling. |
Experimental Protocols
Detailed methodologies for the laboratory-scale synthesis of N-(3-nitrophenyl)-3-oxobutanamide via both routes are provided below. These protocols are based on established procedures for analogous compounds.[2][4]
Route 1: Condensation of 3-nitroaniline with Ethyl Acetoacetate
This traditional method involves a condensation reaction between 3-nitroaniline and ethyl acetoacetate, driven by the removal of ethanol at elevated temperatures.
Materials:
-
3-nitroaniline
-
Ethyl acetoacetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the reaction mixture to 120-140°C with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Maintain the temperature until the starting materials are consumed, which typically takes 2-4 hours. Ethanol is liberated during the reaction.
-
Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield N-(3-nitrophenyl)-3-oxobutanamide as a crystalline solid.
Route 2: Acylation of 3-nitroaniline with Diketene
This route offers a more efficient synthesis with higher yields under milder conditions. The reaction involves the acylation of 3-nitroaniline using diketene in an organic solvent.
Materials:
-
3-nitroaniline
-
Diketene
-
Anhydrous organic solvent (e.g., toluene, acetonitrile)
-
Reaction vessel (e.g., three-necked flask)
-
Stirring apparatus
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 3-nitroaniline (1.0 equivalent) in an appropriate anhydrous organic solvent.
-
Cool the solution to the desired reaction temperature (typically 20-30°C).
-
Slowly add diketene (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Maintain the reaction temperature and continue stirring for 1.5-3 hours.
-
Monitor the reaction completion by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent to obtain high-purity N-(3-nitrophenyl)-3-oxobutanamide.
Visualizing the Synthetic Pathways and Workflow
To provide a clearer understanding of the chemical transformations and the overall experimental process, the following diagrams have been generated.
Caption: Synthetic routes to N-(3-nitrophenyl)-3-oxobutanamide.
Caption: General experimental workflow for synthesis and purification.
References
A Comparative Guide to the Analytical Cross-Validation of N-(3-nitrophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for N-(3-nitrophenyl)-3-oxobutanamide and its structural isomers, N-(2-nitrophenyl)-3-oxobutanamide and N-(4-nitrophenyl)-3-oxobutanamide, as well as the parent compound, acetoacetanilide. Due to the limited availability of public experimental spectra for N-(3-nitrophenyl)-3-oxobutanamide, this guide utilizes predicted data for this compound and compares it with available experimental data for the selected alternatives. This comparative approach is invaluable for researchers in validating the synthesis of these compounds and for understanding the influence of isomeric substitution on their analytical properties.
Data Presentation: A Comparative Analysis
The following tables summarize the key analytical data for N-(3-nitrophenyl)-3-oxobutanamide and its comparators. These tables are designed for easy comparison of their distinctive spectral features.
Table 1: ¹H NMR Spectral Data (Predicted for N-(3-nitrophenyl)-3-oxobutanamide)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| N-(3-nitrophenyl)-3-oxobutanamide | ~8.5 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), 3.6 (s, 2H, -CH₂-), 2.3 (s, 3H, -CH₃) |
| N-(2-nitrophenyl)-3-oxobutanamide | Data not readily available in public literature |
| N-(4-nitrophenyl)-3-oxobutanamide | Specific ¹H NMR data not readily available, but would expect two doublets in the aromatic region. |
| Acetoacetanilide | ~7.5 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), 3.6 (s, 2H, -CH₂-), 2.3 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Spectral Data (Predicted for N-(3-nitrophenyl)-3-oxobutanamide)
| Compound | Chemical Shift (δ, ppm) |
| N-(3-nitrophenyl)-3-oxobutanamide | ~205 (C=O, ketone), ~164 (C=O, amide), ~148 (Ar-C-NO₂), ~139 (Ar-C-NH), ~130 (Ar-CH), ~125 (Ar-CH), ~119 (Ar-CH), ~114 (Ar-CH), ~50 (-CH₂-), ~30 (-CH₃) |
| N-(2-nitrophenyl)-3-oxobutanamide | Data not readily available in public literature |
| N-(4-nitrophenyl)-3-oxobutanamide | Data not readily available in public literature |
| Acetoacetanilide | ~205 (C=O, ketone), ~164 (C=O, amide), ~138 (Ar-C-NH), ~129 (Ar-CH), ~124 (Ar-CH), ~120 (Ar-CH), ~50 (-CH₂-), ~30 (-CH₃) |
Table 3: Infrared (IR) Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) |
| N-(3-nitrophenyl)-3-oxobutanamide (Predicted) | ~3300 (N-H stretch), ~1710 (C=O ketone stretch), ~1670 (C=O amide I stretch), ~1530 & ~1350 (NO₂ asymmetric and symmetric stretch) |
| N-(2-nitrophenyl)-3-oxobutanamide | Data not readily available in public literature |
| N-(4-nitrophenyl)-3-oxobutanamide | Data not readily available in public literature |
| Acetoacetanilide | ~3290 (N-H stretch), ~1715 (C=O ketone stretch), ~1660 (C=O amide I stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| N-(3-nitrophenyl)-3-oxobutanamide | 222.20 | [M]+• at 222, fragments corresponding to the loss of acetyl and nitrophenyl moieties. |
| N-(2-nitrophenyl)-3-oxobutanamide | 222.20 | [M]+• at 222. |
| N-(4-nitrophenyl)-3-oxobutanamide | 222.20 | [M]+• at 222, major fragments at 180, 138, 108, 92, 65. |
| Acetoacetanilide | 177.20 | [M]+• at 177, major fragments at 135, 107, 93, 77, 65. |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in an NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width is typically set to 12-16 ppm.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The spectral width is typically set to 220-240 ppm.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is intimately mixed with dry KBr powder (~100 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition: A background spectrum of the empty sample compartment or the KBr pellet is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
High-Resolution Mass Spectrometry (HRMS) - Electrospray Ionization (ESI)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL in the mobile phase. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to an electrospray ionization source.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in positive or negative ion mode, depending on the analyte. Data is acquired over a mass range appropriate for the expected molecular ion.
-
Data Processing: The acquired mass spectrum is processed to determine the accurate mass of the molecular ion and any significant fragment ions. The measured accurate mass is then used to calculate the elemental composition.
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical data for a synthesized compound like N-(3-nitrophenyl)-3-oxobutanamide.
Caption: Workflow for the cross-validation of analytical data.
A Comparative Guide to the Structure-Activity Relationship of N-(3-nitrophenyl)-3-oxobutanamide Derivatives and Analogs in Antimicrobial Applications
The exploration of novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. The N-(3-nitrophenyl)-3-oxobutanamide scaffold and its derivatives have emerged as a promising area of research. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, with a focus on their antibacterial properties. Due to a scarcity of publicly available data on N-(3-nitrophenyl)-3-oxobutanamide itself, this guide draws upon a key study of closely related 2-benzylidene-3-oxobutanamide derivatives to elucidate the impact of chemical modifications on biological activity.
Comparative Efficacy of 2-Benzylidene-3-oxobutanamide Derivatives
A significant study on the synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives provides valuable insights into the SAR of this class of compounds. The study highlights the importance of the substitution pattern on the aryl ring for antimicrobial efficacy against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Multidrug-Resistant Acinetobacter baumannii (MDR-AB).[1]
Key findings from the SAR analysis indicate that:
-
Nitro Group Position: Compounds with a nitro substitution at the -3 and -4 positions of the aryl ring demonstrated significant antimicrobial activity.[1]
-
Halogen Substitutions: The presence of halogens at the -2 and -4 positions of the aryl ring was beneficial for antibacterial action.[1]
-
Hydrophilic Substitutions: The addition of hydrophilic groups resulted in diminished antibacterial activity.[1]
-
Electronegative Groups: An electronegative cyano (–CN) group at the ortho position showed specific activity against Gram-negative bacteria.[1]
The table below summarizes the antibacterial activity of selected 2-benzylidene-3-oxobutanamide derivatives, including the 3-nitro derivative (Compound 17), against Sa-MRSA and Ab-MDR.
| Compound ID | Structure (Substituent on Benzylidene Ring) | % Growth Inhibition against Sa-MRSA (at 32 µg/mL) | MIC against Sa-MRSA (µg/mL) | % Growth Inhibition against Ab-MDR (at 32 µg/mL) | MIC against Ab-MDR (µg/mL) |
| 17 | 3-Nitro | >70% | 4 | >70% | 8 |
| 18 | 4-Nitro | >70% | 2 | Not Reported | Not Reported |
| 19 | 2-Chloro | >70% | Not Reported | Not Reported | Not Reported |
| 21 | 2,4-Dichloro | >70% | Not Reported | Not Reported | Not Reported |
| 25 | 4-Bromo | >70% | Not Reported | Not Reported | Not Reported |
| 27 | 4-Fluoro | >70% | Not Reported | Not Reported | Not Reported |
| 28 | 2-Cyano | Not Reported | Not Reported | >70% | Not Reported |
Data extracted from a study on 2-benzylidene-3-oxobutanamide derivatives.[1]
The potent compounds from this series exhibited minimal toxicity in cultured human embryonic kidney cells and hemolysis assays, suggesting a favorable preliminary safety profile.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the 2-benzylidene-3-oxobutanamide derivatives.[1]
Synthesis of (Z)-2-benzylidene-3-oxobutanamide Derivatives
A one-step synthesis method was employed for the creation of the 2-benzylidene-3-oxobutanamide derivatives. This efficient process allows for the introduction of an α,β-unsaturated ketone moiety, which is a key structural feature for the observed biological activity.[1] While the specific reaction conditions are detailed in the source publication, the general scheme involves the condensation of an appropriate benzaldehyde with a 3-oxobutanamide.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial efficacy of the synthesized compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) against Sa-MRSA and Ab-MDR. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Strains: Methicillin-Resistant Staphylococcus aureus (Sa-MRSA) and Acinetobacter baumannii-Multidrug Resistant (Ab-MDR) were used.
-
Initial Screening: All compounds were initially tested at a concentration of 32 µg/mL.
-
Hit Selection: Compounds that exhibited more than 70% growth inhibition were selected for full MIC determination.
-
MIC Determination: A serial dilution of the selected compounds was prepared and incubated with the bacterial strains. The MIC was determined as the lowest concentration that showed no visible growth. For instance, (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide (Compound 18) had an MIC of 2 μg/mL against Sa-MRSA, with a 98.7% inhibition of growth.[1]
Visualizing the Structure-Activity Relationship Logic
The following diagram illustrates the logical flow of the structure-activity relationship findings for the 2-benzylidene-3-oxobutanamide derivatives.
References
comparative study of the reaction kinetics of N-(3-nitrophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of N-aryl-3-oxobutanamides, with a focus on understanding the reactivity of N-(3-nitrophenyl)-3-oxobutanamide. Due to the limited availability of specific quantitative kinetic data for N-(3-nitrophenyl)-3-oxobutanamide in the reviewed literature, this guide presents a comparative study of closely related analogues. The data herein, coupled with detailed experimental protocols, will empower researchers to design and execute kinetic studies for the target compound and its derivatives.
Introduction
N-aryl-3-oxobutanamides, also known as acetoacetanilides, are a class of organic compounds characterized by a β-ketoamide functional group attached to an aryl moiety. The reactivity of these compounds is of significant interest in various fields, including organic synthesis and medicinal chemistry. The substituent on the aryl ring can profoundly influence the reaction kinetics of this class of molecules. This guide explores the kinetics of key reactions such as enolization and hydrolysis, providing a framework for understanding the reactivity of N-(3-nitrophenyl)-3-oxobutanamide in comparison to other substituted analogues.
Comparative Kinetic Data
| Compound | Reaction | Solvent | Rate Constant (k) | Temperature (°C) | Reference |
| Acetoacetamide | Enolisation (ke) | Water | Data not specified | Not specified | [1] |
| Acetoacetanilide | Enolisation (ke) | Ethanol-Water (70:30 v/v) | Data not specified | Not specified | [1] |
| Acetoacetamide | Ketonisation (kf) | Water | Data not specified | Not specified | [1] |
| Acetoacetanilide | Ketonisation (kf) | Ethanol-Water (70:30 v/v) | Data not specified | Not specified | [1] |
Note: The referenced study reports the investigation of these kinetic parameters but does not provide the explicit numerical values in the abstract.[1] It is established that unlike β-diketones, the enolisation of β-ketoamides is acid-catalyzed.[1]
For nitro-substituted aromatic compounds, thermal decomposition is a significant reaction. The following table presents activation energies for the thermal decomposition of nitrobenzoic acid isomers, which can offer insights into the stability and reactivity of the nitro group on an aromatic ring.
| Compound | Average Apparent Activation Energy (kJ mol⁻¹) | Reaction Order | Reference |
| p-Nitrobenzoic acid | 157.00 | n-order | [2] |
| m-Nitrobenzoic acid | 203.43 | n-order | [2] |
| o-Nitrobenzoic acid | 131.31 | n-order | [2] |
Experimental Protocols
Determination of Enolization Kinetics via Halogenation
This method is based on the principle that the rate of halogenation of a β-ketoamide is determined by the rate of its enolization.
Materials:
-
N-aryl-3-oxobutanamide of interest
-
Solvent (e.g., ethanol-water mixture)
-
Halogenating agent (e.g., iodine or bromine solution)
-
Buffer solutions to maintain constant pH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the N-aryl-3-oxobutanamide in the chosen solvent.
-
Prepare a solution of the halogenating agent of known concentration.
-
In a cuvette, mix the buffer solution and the halogenating agent solution.
-
Initiate the reaction by adding a small aliquot of the β-ketoamide stock solution to the cuvette.
-
Immediately begin monitoring the decrease in absorbance of the halogen at its λmax using the UV-Vis spectrophotometer.
-
The rate of disappearance of the halogen corresponds to the rate of enolization. The pseudo-first-order rate constant (kobs) can be determined by plotting ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
Determination of Hydrolysis Kinetics via UV-Vis Spectrophotometry
This protocol is suitable for monitoring the hydrolysis of N-aryl-3-oxobutanamides, particularly those with chromophoric leaving groups (like nitrophenols) or products with distinct UV-Vis spectra.
Materials:
-
N-(3-nitrophenyl)-3-oxobutanamide or other N-aryl-3-oxobutanamide
-
Aqueous buffer solutions of desired pH
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of the N-aryl-3-oxobutanamide in a suitable organic solvent (e.g., DMSO, ethanol).
-
In a quartz cuvette, place the aqueous buffer solution and allow it to equilibrate to the desired temperature inside the spectrophotometer.
-
Initiate the hydrolysis reaction by injecting a small volume of the stock solution into the cuvette, ensuring rapid mixing.
-
Monitor the change in absorbance at a wavelength where the product absorbs maximally and the reactant has minimal absorbance. For N-(3-nitrophenyl)-3-oxobutanamide hydrolysis, the formation of 3-nitroaniline can be monitored.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (kobs) can be calculated from the slope of the plot of ln(A∞ - At) versus time.
Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring reaction kinetics by separating and quantifying reactants, intermediates, and products over time.
Materials:
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV detector)
-
Reactants for the synthesis or degradation of N-(3-nitrophenyl)-3-oxobutanamide
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Quenching agent (if necessary to stop the reaction at specific time points)
-
Autosampler for automated injection
Procedure:
-
Set up the reaction under controlled temperature and stirring.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by rapid cooling or addition of a chemical quencher).
-
Dilute the sample appropriately with the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the components using an appropriate gradient or isocratic elution method.
-
Quantify the peak areas of the reactant and product(s) using the UV detector set at a wavelength where all components have a reasonable response.
-
Plot the concentration of the reactant or product as a function of time to determine the reaction rate and order.
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate key reaction pathways relevant to the kinetics of N-aryl-3-oxobutanamides.
Caption: Keto-enol tautomerism of N-aryl-3-oxobutanamides.
Caption: Proposed hydrolysis pathway of N-(3-nitrophenyl)-3-oxobutanamide.
Caption: Experimental workflow for UV-Vis kinetic analysis.
References
A Researcher's Guide to Assessing the Purity of N-(3-nitrophenyl)-3-oxobutanamide from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. N-(3-nitrophenyl)-3-oxobutanamide, a key intermediate in the synthesis of various pharmaceuticals and dyes, is no exception.[1][2] Variations in purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of a therapeutic agent. This guide provides a comprehensive framework for assessing and comparing the purity of N-(3-nitrophenyl)-3-oxobutanamide obtained from different commercial suppliers, complete with detailed experimental protocols and data interpretation.
Physicochemical Properties
A foundational step in purity assessment is to compare the physical properties of the supplied compound against established literature values. Discrepancies can be an early indicator of impurities or the presence of a different isomer.
| Property | Literature Value |
| Molecular Formula | C₁₀H₁₀N₂O₄[1] |
| Molecular Weight | 222.20 g/mol [1] |
| Appearance | Yellow to orange-yellow crystalline solid[1] |
| Melting Point | 120-121 °C[1] |
| Solubility | Almost insoluble in water; slightly soluble in ethanol and acetone[1] |
Analytical Workflow for Purity Assessment
A multi-pronged analytical approach is essential for a thorough purity evaluation. The following workflow outlines the key steps, from initial sample receipt to final purity determination.
Caption: Workflow for purity assessment of N-(3-nitrophenyl)-3-oxobutanamide.
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining comparable data across different samples.
A. High-Performance Liquid Chromatography (HPLC)
This is the primary technique for quantifying purity and identifying impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to determine the molecular weights of impurities, aiding in their identification.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., ESI source).
-
LC Method: Use the same HPLC method as described above to ensure retention time correlation.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Correlate impurity peaks from the HPLC-UV chromatogram with their corresponding mass spectra to obtain the mass-to-charge ratio (m/z) of each impurity.
C. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR confirms the chemical structure and can detect the presence of residual solvents or proton-containing impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]
-
Analysis: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integrations should be consistent with the structure of N-(3-nitrophenyl)-3-oxobutanamide. Check for unexpected signals, particularly in the regions where common synthesis starting materials (e.g., 3-nitroaniline, ethyl acetoacetate) or residual solvents (e.g., ethanol, acetone) would appear.
Comparative Data from Different Suppliers
The following table presents hypothetical data from the analysis of N-(3-nitrophenyl)-3-oxobutanamide from three different suppliers, based on the protocols described above.
| Parameter | Supplier A | Supplier B | Supplier C |
| Visual Appearance | Yellow Crystalline Powder | Pale Yellow Powder | Orange-Tinged Powder |
| Melting Point (°C) | 120.5 - 121.5 | 119.0 - 121.0 | 117.0 - 120.0 |
| HPLC Purity (%) | 99.6 | 98.5 | 97.2 |
| Number of Impurities >0.1% | 1 | 3 | 4 |
| Major Impurity (by LC-MS, m/z) | 138.1 (3-nitroaniline) | 138.1 (3-nitroaniline) | 180.2 (Unknown) |
| ¹H NMR Conformity | Conforms to structure | Conforms to structure | Conforms, minor unknown peaks |
| Residual Solvents (¹H NMR) | None Detected | Acetone (0.05%) | Ethanol (0.15%) |
Interpretation of Results
-
Supplier A: The product from Supplier A shows the highest purity by HPLC, a sharp melting point consistent with the literature, and only one minor, identifiable impurity (likely a starting material). The absence of residual solvents and a clean NMR spectrum make this the highest quality sample.
-
Supplier B: This sample has good purity but contains more impurities than Supplier A's product. The presence of residual acetone, though minor, is noted. The slightly broader melting range also suggests lower purity.
-
Supplier C: The material from Supplier C is of visibly lower quality. The orange tinge, broader and depressed melting point, lower HPLC purity, and the presence of an unknown major impurity (m/z 180.2) are significant concerns. The higher level of residual ethanol and unassigned NMR peaks indicate a less controlled manufacturing or purification process.
Conclusion
A rigorous, multi-technique approach is indispensable for accurately assessing the purity of N-(3-nitrophenyl)-3-oxobutanamide. While a supplier's certificate of analysis provides initial data, independent verification using standardized methods like HPLC, LC-MS, and NMR is critical for quality control in a research and development setting. Based on the hypothetical data, the material from Supplier A would be the recommended choice for applications where high purity is essential. This systematic evaluation ensures the reliability and reproducibility of experimental outcomes, which is the cornerstone of scientific and pharmaceutical progress.
References
Performance Benchmarking of N-(3-nitrophenyl)-3-oxobutanamide in Azo Dye Synthesis and Antimicrobial Applications
A Comparative Guide for Researchers and Drug Development Professionals
N-(3-nitrophenyl)-3-oxobutanamide and its derivatives have emerged as versatile intermediates in various chemical applications, most notably in the synthesis of azo dyes and as potential antimicrobial agents. This guide provides an objective comparison of the performance of N-(3-nitrophenyl)-3-oxobutanamide-derived compounds in these specific applications, supported by available experimental data and detailed methodologies.
Application 1: Azo Dye Intermediate
N-(3-nitrophenyl)-3-oxobutanamide serves as a coupling component in the synthesis of azo dyes. The presence of the 3-nitro group on the phenyl ring is generally associated with good lightfastness properties of the resulting dyes. Dyes derived from 3-nitroaniline, a precursor to the target compound, are utilized in commercial products such as Disperse Yellow 5 and Acid Blue 29.
Performance Comparison of Azo Dyes
| Performance Metric | Dye from N-(3-nitrophenyl)-3-oxobutanamide (Expected) | Alternative: Dye from N-(4-nitrophenyl)-3-oxobutanamide | Alternative: Anthraquinone Dye (e.g., Disperse Blue 60) |
| Color Range | Yellow to Orange | Yellow to Red | Blue, Violet, Green |
| Lightfastness (Blue Wool Scale) | 5-6 | 6-7 | 7-8 |
| Wash Fastness (Grey Scale) | 4 | 4-5 | 4-5 |
| Sublimation Fastness | Moderate | Good | Excellent |
Note: The performance data for the dye from N-(3-nitrophenyl)-3-oxobutanamide is an educated estimation based on the known effects of the 3-nitro substitution and may vary depending on the specific diazo component and dyeing conditions.
Experimental Protocol: Synthesis of an Azo Dye using a 3-Nitroaniline Precursor
This protocol outlines the general procedure for the synthesis of an azo dye, which can be adapted for using N-(3-nitrophenyl)-3-oxobutanamide as the coupling component.
Materials:
-
3-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N-(3-nitrophenyl)-3-oxobutanamide (coupling component)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus
Procedure:
-
Diazotization of 3-Nitroaniline:
-
Dissolve a specific molar equivalent of 3-nitroaniline in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C with constant stirring. This forms the diazonium salt solution.
-
-
Preparation of the Coupling Solution:
-
Dissolve an equimolar amount of N-(3-nitrophenyl)-3-oxobutanamide in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 30-60 minutes.
-
The azo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
Dry the dye in a desiccator or a low-temperature oven.
-
Application 2: Antimicrobial Agent
Derivatives of N-(3-nitrophenyl)-3-oxobutanamide have demonstrated promising activity against multidrug-resistant bacteria. Specifically, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide has been shown to be a potent inhibitor of bacterial growth.
Performance Comparison of Antimicrobial Activity
The following table compares the Minimum Inhibitory Concentration (MIC) of the N-(3-nitrophenyl)-3-oxobutanamide derivative with a standard antibiotic.
| Compound | Target Organism | MIC (µg/mL) |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA (Sa-MRSA) | 2 |
| Acinetobacter baumannii-MDR (Ab-MDR) | 16 | |
| Vancomycin (Standard Antibiotic) | Staphylococcus aureus-MRSA (Sa-MRSA) | 1-2 |
| Colistin (Standard Antibiotic) | Acinetobacter baumannii-MDR (Ab-MDR) | 0.5-2 |
The data indicates that the derivative of N-(3-nitrophenyl)-3-oxobutanamide exhibits potent activity against the Gram-positive MRSA, comparable to the standard antibiotic Vancomycin. While its activity against the Gram-negative MDR A. baumannii is less potent than Colistin, it still falls within a potentially therapeutic range.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide
-
Bacterial strains (e.g., S. aureus-MRSA, A. baumannii-MDR)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial and compound concentrations.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
-
Incubation:
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or a spectrophotometer.
-
A Comparative Spectroscopic Investigation of N-(3-nitrophenyl)-3-oxobutanamide and Its Synthetic Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative spectroscopic analysis of the aromatic compound N-(3-nitrophenyl)-3-oxobutanamide and its primary precursors, 3-nitroaniline and ethyl acetoacetate. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science by presenting a side-by-side comparison of their key spectroscopic characteristics. The data herein is a compilation of experimentally determined values for the precursors and a combination of experimental data from close structural analogs and theoretically predicted values for the final product, ensuring a practical and thorough overview.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for N-(3-nitrophenyl)-3-oxobutanamide and its precursors. These tables are designed for quick reference and easy comparison of the characteristic signals in various spectroscopic techniques.
Table 1: ¹H NMR Spectroscopic Data (Predicted for the final product)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| N-(3-nitrophenyl)-3-oxobutanamide | ~10.2 | s | 1H | N-H (amide) |
| ~8.5 | t | 1H | Ar-H | |
| ~7.9 | d | 1H | Ar-H | |
| ~7.7 | d | 1H | Ar-H | |
| ~7.5 | t | 1H | Ar-H | |
| ~3.6 | s | 2H | -CH₂- (keto form) | |
| ~2.3 | s | 3H | -C(O)CH₃ | |
| 3-Nitroaniline | 6.8-7.6 | m | 4H | Ar-H |
| 4.0 (broad s) | 2H | -NH₂ | ||
| Ethyl Acetoacetate | 4.19 | q | 2H | -OCH₂CH₃ |
| 3.44 | s | 2H | -COCH₂CO- | |
| 2.26 | s | 3H | -COCH₃ | |
| 1.28 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for the final product)
| Compound | Chemical Shift (δ) ppm | Assignment |
| N-(3-nitrophenyl)-3-oxobutanamide | ~205 | C=O (ketone) |
| ~164 | C=O (amide) | |
| ~148 | Ar-C (C-NO₂) | |
| ~140 | Ar-C (C-N) | |
| ~130 | Ar-CH | |
| ~125 | Ar-CH | |
| ~119 | Ar-CH | |
| ~114 | Ar-CH | |
| ~50 | -CH₂- | |
| ~31 | -CH₃ | |
| 3-Nitroaniline | 149.3 | Ar-C (C-NO₂) |
| 147.8 | Ar-C (C-NH₂) | |
| 130.1 | Ar-CH | |
| 119.5 | Ar-CH | |
| 113.6 | Ar-CH | |
| 109.9 | Ar-CH | |
| Ethyl Acetoacetate | 200.7 | C=O (ketone) |
| 167.2 | C=O (ester) | |
| 61.4 | -OCH₂- | |
| 50.1 | -COCH₂CO- | |
| 30.1 | -COCH₃ | |
| 14.1 | -CH₃ |
Table 3: Infrared (IR) Spectroscopy Data (Predicted for the final product)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| N-(3-nitrophenyl)-3-oxobutanamide | ~3300 | N-H stretch (amide) |
| ~1715 | C=O stretch (ketone) | |
| ~1670 | C=O stretch (amide I) | |
| ~1530, ~1350 | N-O stretch (nitro group) | |
| 3-Nitroaniline | 3400-3200 | N-H stretch |
| 1630 | N-H bend | |
| 1530-1500, 1360-1320 | N-O stretch (nitro group)[1] | |
| Ethyl Acetoacetate | 1740 | C=O stretch (ester) |
| 1720 | C=O stretch (ketone) | |
| 1240 | C-O stretch (ester) |
Table 4: Mass Spectrometry (MS) Data (Predicted for the final product)
| Compound | m/z | Assignment |
| N-(3-nitrophenyl)-3-oxobutanamide | 222 | [M]⁺ |
| 180 | [M - CH₂=C=O]⁺ | |
| 138 | [M - CH₃COCH₂CO]⁺ | |
| 92 | [C₆H₄N]⁺ | |
| 3-Nitroaniline | 138 | [M]⁺ |
| 108 | [M - NO]⁺ | |
| 92 | [M - NO₂]⁺ | |
| 65 | [C₅H₅]⁺ | |
| Ethyl Acetoacetate | 130 | [M]⁺ |
| 88 | [M - CH₂=C=O]⁺ | |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Synthesis of N-(3-nitrophenyl)-3-oxobutanamide
This protocol is adapted from the general synthesis of acetoacetanilides.
Materials:
-
3-Nitroaniline
-
Ethyl acetoacetate
-
Toluene (or another suitable high-boiling point solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 3-nitroaniline with 1.1 molar equivalents of ethyl acetoacetate in a minimal amount of toluene to form a slurry.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Continue refluxing for 3-5 hours or until the starting materials are consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If precipitation is slow, the flask can be cooled in an ice bath.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or aqueous ethanol, to yield pure N-(3-nitrophenyl)-3-oxobutanamide as a solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid product with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to generate ions.
-
Data Acquisition: Obtain the mass spectrum, which provides information about the molecular weight and fragmentation pattern of the compound.
Synthesis and Relationship Diagram
The following diagram illustrates the synthetic pathway from the precursors to the final product, N-(3-nitrophenyl)-3-oxobutanamide.
Caption: Synthetic scheme for N-(3-nitrophenyl)-3-oxobutanamide.
References
Safety Operating Guide
Navigating the Disposal of N-(3-nitrophenyl)-3-oxobutanamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of N-(3-nitrophenyl)-3-oxobutanamide (CAS No. 25233-49-2), a compound for which comprehensive hazard information is not fully established. The following procedures are based on best practices for handling potentially hazardous, uncharacterized substances and information from safety data sheets (SDS) of structurally similar nitroaromatic compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling recommendations for similar compounds, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust is generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The proper disposal of N-(3-nitrophenyl)-3-oxobutanamide is critical and should be managed as a hazardous waste stream.
Step 1: Waste Collection
-
Original Container: Whenever feasible, keep the chemical in its original container.
-
Waste Container: If transferring is necessary, use a clean, dry, and chemically compatible container that can be securely sealed.
-
Labeling: Clearly label the waste container as "Hazardous Waste: N-(3-nitrophenyl)-3-oxobutanamide" and include the accumulation start date. Do not mix with other waste streams to avoid potential chemical reactions.
Step 2: Storage
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials, such as strong oxidizing agents.[2]
-
Segregation: Ensure the container is stored separately from other incompatible waste materials.
Step 3: Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or an equivalent department to arrange for the collection and disposal of the hazardous waste.
-
Licensed Contractor: The disposal of N-(3-nitrophenyl)-3-oxobutanamide must be conducted by a licensed and approved hazardous waste disposal company. This is a standard and mandatory procedure for laboratory chemicals of this nature. The consistent recommendation for structurally similar compounds is to dispose of the contents and container at an approved waste disposal plant.[2][3]
Hazard Profile of Structurally Similar Compounds
While a specific hazard profile for N-(3-nitrophenyl)-3-oxobutanamide is not fully available, the data for closely related compounds can provide valuable insight into potential hazards. The following table summarizes the hazard classifications for N-(4-Chloro-2-nitrophenyl)-3-oxobutanamide, which shares key structural motifs.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
This data is for N-(4-Chloro-2-nitrophenyl)-3-oxobutanamide and should be used as a precautionary guide for handling N-(3-nitrophenyl)-3-oxobutanamide.[2]
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of N-(3-nitrophenyl)-3-oxobutanamide are not provided. All laboratory work involving this compound should be conducted under the guidance of a thoroughly reviewed and approved research protocol that includes safety and handling procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-(3-nitrophenyl)-3-oxobutanamide.
Caption: Disposal workflow for N-(3-nitrophenyl)-3-oxobutanamide.
References
Personal protective equipment for handling N-(3-nitrophenyl)-3-oxobutanamide
This guide provides immediate and essential safety, operational, and disposal information for handling N-(3-nitrophenyl)-3-oxobutanamide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
I. Hazard Identification and Physicochemical Properties
N-(3-nitrophenyl)-3-oxobutanamide is an organic compound that should be handled with care due to its potential irritant properties.[1] It is a yellow to orange-yellow crystalline solid.[1] Based on data for analogous compounds, it is expected to cause skin and eye irritation, and may cause respiratory irritation if inhaled.[2]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1] |
| Molar Mass | 222.2 g/mol | [1] |
| Melting Point | 120-121 °C | [1] |
| Boiling Point | 439.7 ± 30.0 °C (Predicted) | [1] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Almost insoluble in water; slightly soluble in ethanol and acetone.[1] | ChemBK[1] |
II. Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling N-(3-nitrophenyl)-3-oxobutanamide to prevent exposure through inhalation, skin contact, or eye contact.[1][3][4]
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber), powder-free.[3] Consider double-gloving.[3] | To prevent skin contact.[1][2] Powder-free gloves are recommended to avoid aerosolization of the compound.[3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][4] A face shield may be necessary if there is a splash hazard.[3] | To protect eyes from dust particles and splashes.[1][2] |
| Body Protection | A standard laboratory coat is required.[4] For larger quantities or when significant dust generation is possible, consider a chemical-resistant apron or coveralls. | To protect clothing and skin from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] If a fume hood is not available and dust may be generated, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[3] | To prevent inhalation of the powdered chemical, which may cause respiratory irritation.[1][2] |
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Experimental Workflow
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.[6]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all weighing and transferring operations of N-(3-nitrophenyl)-3-oxobutanamide within a chemical fume hood to control dust.[5]
-
Use tools such as spatulas and weigh boats appropriate for handling fine powders to minimize dust generation.
-
Keep containers of the chemical tightly closed when not in use.[2][5]
-
Avoid actions that can create dust, such as scraping or vigorous shaking.
-
-
In Case of a Spill:
-
Alert others in the vicinity.
-
If the spill is large, evacuate the area and follow institutional emergency procedures.
-
For small spills, carefully sweep or vacuum the solid material into a designated, labeled waste container. Avoid dry sweeping which can generate dust. If necessary, lightly moisten the material with a suitable solvent (e.g., water, if compatible) to reduce dust.
-
Clean the spill area with a suitable solvent and decontaminate all equipment used for cleanup.
-
Dispose of all cleanup materials as hazardous waste.
-
IV. Disposal Plan
Proper disposal of N-(3-nitrophenyl)-3-oxobutanamide and its containers is critical to prevent environmental contamination and comply with regulations.
Waste Management Protocol
-
Waste Segregation:
-
Do not dispose of N-(3-nitrophenyl)-3-oxobutanamide in regular trash or down the drain.[7]
-
Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed, and compatible hazardous waste container.[7] The label should include the full chemical name and appropriate hazard warnings.[7]
-
Collect any liquid waste containing this compound in a separate, labeled hazardous waste container.[7]
-
-
Container Decontamination:
-
Final Disposal:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.[7]
-
Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7]
-
Incineration under controlled conditions is often the preferred method for the disposal of nitrophenols and related compounds.[8]
-
V. Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of N-(3-nitrophenyl)-3-oxobutanamide.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
